Product packaging for 1-(3-Amino-4-bromophenyl)ethanone(Cat. No.:CAS No. 37148-51-9)

1-(3-Amino-4-bromophenyl)ethanone

Cat. No.: B1349132
CAS No.: 37148-51-9
M. Wt: 214.06 g/mol
InChI Key: HYRBHUHCBGRDHI-UHFFFAOYSA-N
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Description

1-(3-Amino-4-bromophenyl)ethanone is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO B1349132 1-(3-Amino-4-bromophenyl)ethanone CAS No. 37148-51-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRBHUHCBGRDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345956
Record name 1-(3-amino-4-bromophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37148-51-9
Record name 1-(3-amino-4-bromophenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-amino-4-bromophenyl)ethan-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(3-Amino-4-bromophenyl)ethanone CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 37148-51-9

Synonyms: 3'-Amino-4'-bromoacetophenone, 5-Acetyl-2-bromoaniline

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amine and a ketone group, along with a bromine substituent, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This is particularly true in the field of medicinal chemistry, where it is utilized in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, safety and handling information, and its applications in research and drug development.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 37148-51-9[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Appearance Solid[1]
Melting Point 114-118 °C[1]
SMILES CC(=O)c1ccc(Br)c(N)c1[1]
InChI 1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3[1]
InChIKey HYRBHUHCBGRDHI-UHFFFAOYSA-N[1]

Spectroscopic Data

Note: The following data is for analogous compounds and should be used for comparative purposes only.

  • ¹H NMR (Proton NMR): For a related compound, 1-(3-bromophenyl)ethanone, the predicted ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons and the methyl protons. The aromatic protons would appear as multiplets in the range of 7.3-8.1 ppm, and the methyl protons as a singlet around 2.6 ppm.[2]

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum of 1-(4-bromophenyl)ethan-1-amine, another related compound, shows distinct peaks for the aromatic carbons and the methyl carbon.[3] For this compound, one would expect signals for the carbonyl carbon (~190-200 ppm), the aromatic carbons (in the range of 110-150 ppm), and the methyl carbon (~25-30 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of a similar aromatic ketone, 1-(3-bromophenyl)ethanone, would typically show a strong absorption band for the carbonyl group (C=O) at around 1680 cm⁻¹.[4] For this compound, one would also expect to see characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.

Synthesis

Proposed Experimental Protocol: Bromination of 3-Aminoacetophenone

This proposed method is based on the general procedures for the bromination of activated aromatic rings.

Materials:

  • 3-Aminoacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Stirring apparatus

  • Reaction flask

  • Cooling bath

Procedure:

  • Dissolve 3-aminoacetophenone in a suitable solvent like acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of 3-aminoacetophenone to NBS should be approximately 1:1 to favor mono-bromination.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

A logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

G Workflow for the Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 3-Aminoacetophenone in Acetonitrile cool Cool to 0-5 °C start->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs monitor Monitor reaction by TLC add_nbs->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Proposed Synthesis and Purification Workflow

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[5][6] Its structure allows for further chemical modifications to generate a diverse range of molecules with potential biological activities.

  • Precursor for Analgesics and Anti-inflammatory Drugs: This compound serves as a starting material for the synthesis of molecules with potential pain-relieving and anti-inflammatory properties.[5]

  • Building Block for Heterocyclic Compounds: The amino and ketone functionalities can be utilized to construct various heterocyclic ring systems, which are common scaffolds in many biologically active molecules.

  • Role in the Synthesis of Kinase Inhibitors: Derivatives of aminophenyl ethanones are being investigated for their potential as kinase inhibitors, which are a class of drugs often used in cancer therapy.

The general role of this compound as a building block in drug discovery is illustrated below.

G Role of this compound in Drug Discovery cluster_modifications Chemical Modifications cluster_applications Potential Therapeutic Applications start This compound modification1 Reaction at Amino Group start->modification1 modification2 Reaction at Ketone Group start->modification2 modification3 Cross-coupling at Bromo Position start->modification3 derivatives Diverse Chemical Library modification1->derivatives modification2->derivatives modification3->derivatives app1 Analgesics derivatives->app1 app2 Anti-inflammatory Agents derivatives->app2 app3 Anticancer Agents derivatives->app3

References

physical and chemical properties of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-4-bromophenyl)ethanone, also known as 3'-Amino-4'-bromoacetophenone, is a substituted aromatic ketone that serves as a valuable intermediate in organic and medicinal chemistry. Its bifunctional nature, featuring both an amine and a bromo-substituent on the phenylethanone core, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a summary of its known physical and chemical properties, discusses its role in synthetic chemistry, and outlines general methodologies relevant to its preparation, acknowledging the absence of detailed, publicly available experimental data.

Core Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 37148-51-9[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Melting Point 114-118 °C[1][2]
Appearance Solid[1][2]
SMILES CC(=O)c1ccc(Br)c(N)c1
InChI 1S/C8H8BrNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
InChIKey HYRBHUHCBGRDHI-UHFFFAOYSA-N

Spectroscopic and Analytical Data

As of the date of this document, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in peer-reviewed journals or major chemical databases. Characterization of this compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show signals corresponding to the aromatic protons, the amine protons, and the methyl protons of the acetyl group. ¹³C NMR would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ketone, and C-Br stretching, as well as aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthetic Protocols and Methodologies

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly accessible literature. However, its structure suggests plausible synthetic routes based on standard organic chemistry transformations. A logical approach would involve the bromination of 3-aminoacetophenone.

General Proposed Synthetic Workflow:

The synthesis would likely start from the commercially available 3-aminoacetophenone. The key transformation is the regioselective bromination at the C4 position (ortho to the amino group). The activating and ortho-, para-directing nature of the amino group facilitates this electrophilic aromatic substitution.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product A 3-Aminoacetophenone B Electrophilic Aromatic Substitution (Bromination) A->B Reacts with D This compound B->D Yields C Brominating Agent (e.g., NBS or Br₂) Solvent (e.g., Acetic Acid or CCl₄) Controlled Temperature C->B Under conditions of

References

1-(3-Amino-4-bromophenyl)ethanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(3-Amino-4-bromophenyl)ethanone

This guide provides essential technical data for researchers, scientists, and drug development professionals working with this compound. The information is presented to facilitate easy access and comparison for laboratory and development applications.

Chemical Identity and Properties

This compound, also known as 3'-Amino-4'-bromoacetophenone or 5-Acetyl-2-bromoaniline, is a chemical compound utilized in various organic synthesis applications.[1] It serves as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
CAS Number 37148-51-9[1]
Melting Point 114-118 °C[1][2]
Form Solid[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the reaction being performed. Standard laboratory procedures for handling solid chemical reagents should be followed. For specific applications, researchers should consult peer-reviewed literature and established chemical synthesis databases. The methodologies often involve reactions such as the bromination of an aminophenyl ethanone derivative, followed by purification techniques like recrystallization to achieve the desired purity.

Logical Relationships

The relationship between the compound's name and its core properties can be visualized as a direct hierarchy. The systematic name defines the structure, from which the molecular formula is derived, and subsequently, the molecular weight is calculated.

A This compound B Molecular Formula: C₈H₈BrNO A->B Determines C Molecular Weight: 214.06 g/mol B->C Calculates to

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of 1-(3-Amino-4-bromophenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document outlines its known physicochemical properties and provides detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a research and development setting.

Core Physicochemical Data

The quantitative data for this compound, also known as 3'-Amino-4'-bromoacetophenone, are summarized below.

PropertyValueSource
Melting Point 114-118 °C[1][2][3]
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
CAS Number 37148-51-9[1]
PropertyObservationRationale
Aqueous Solubility Predicted to be low/insolubleAromatic compounds with halogen and amino substituents, like the related 4'-Bromoacetophenone, generally exhibit low solubility in polar solvents such as water.[4]
Organic Solvent Solubility Predicted to be solubleSimilar compounds such as 3'-Bromoacetophenone and 4'-Bromoacetophenone are soluble in common organic solvents like ethanol, ether, chloroform, and benzene.[5][6]

Experimental Protocols

Detailed methodologies for the experimental determination of melting point and solubility are crucial for compound characterization and quality control.

Melting Point Determination (Capillary Method)

This protocol is a standard method for determining the melting range of a crystalline organic solid and is consistent with guidelines found in the United States Pharmacopeia (USP).[6][7][8]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (closed at one end)

  • Thermometer (calibrated)

  • This compound, finely powdered

  • Heating bath fluid (if using Thiele tube, e.g., mineral oil)

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

  • Packing the Sample: Invert the capillary tube and tap its closed end gently on a hard surface to pack the sample down. The packed sample height should be approximately 2-3 mm.[9]

  • Apparatus Setup:

    • Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Ensure the thermometer is correctly positioned.

    • Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb. Immerse the setup in the Thiele tube's oil bath, ensuring the oil level is appropriate.

  • Heating:

    • Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point.

    • For an accurate measurement, allow the apparatus to cool and use a fresh sample. Heat rapidly to about 10-15 °C below the expected melting point (approx. 100 °C).

    • Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[9]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears. This is the onset of melting.

    • Record the temperature at which the entire sample has completely turned into a clear liquid. This is the completion of melting.

    • The recorded range between these two temperatures is the melting point range.

  • Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube appropriately. For high accuracy, repeat the determination with two more samples and average the results.

Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals and is a standard method for determining the water solubility of a substance.[1][2][10][11]

Objective: To determine the saturation concentration of this compound in a specific solvent (e.g., water, ethanol) at a controlled temperature.

Apparatus and Materials:

  • This compound

  • Solvent of interest (e.g., distilled water, 95% ethanol)

  • Flasks with stoppers (e.g., Erlenmeyer flasks)

  • Thermostatically controlled shaker or water bath (e.g., set to 25 °C)

  • Analytical balance

  • Filtration system (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the flask and place it in the thermostatically controlled shaker or water bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[1]

  • Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant. It is critical not to disturb the sediment.

  • Filtration: Immediately filter the sample to remove any remaining solid particles. The filtration system should be chemically compatible with the solvent and analyte.

  • Analysis: Accurately dilute the filtered solution (if necessary) and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Calculation: The solubility is reported as the concentration of the saturated solution, typically in units of g/L or mg/mL.

Visualizations

The following diagrams illustrate the logical workflow for characterizing the physicochemical properties of a chemical compound.

G cluster_0 Physicochemical Characterization Workflow start Obtain Pure Sample of This compound mp_det Melting Point Determination start->mp_det sol_det Solubility Determination start->sol_det data_analysis Data Analysis and Documentation mp_det->data_analysis sol_det->data_analysis end_node Technical Data Sheet Complete data_analysis->end_node

Caption: Workflow for Physicochemical Analysis.

G cluster_1 Decision Pathway for Solubility Protocol prelim_info Preliminary Information (e.g., structure, expected solubility) decision Expected Solubility > 10⁻² g/L? prelim_info->decision flask_method Flask Method decision->flask_method Yes column_method Column Elution Method decision->column_method No analysis Quantitative Analysis (e.g., HPLC, UV-Vis) flask_method->analysis column_method->analysis

Caption: Protocol Selection for Solubility.

References

Spectroscopic Profile of 1-(3-Amino-4-bromophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 1-(3-Amino-4-bromophenyl)ethanone, also known as 3'-Amino-4'-bromoacetophenone. The information is intended for researchers, scientists, and professionals in drug development and related fields. The CAS number for this compound is 37148-51-9, and its molecular formula is C₈H₈BrNO.

Introduction

This compound is a substituted aromatic ketone. The presence of an acetyl group, an amino group, and a bromine atom on the phenyl ring results in a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and utilization in chemical synthesis and pharmaceutical research.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound.

Table 1: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺213.9862

This data is based on computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the nature of the substituents. The carbonyl carbon of the acetyl group is expected to appear significantly downfield.

Note: As of the time of this publication, specific experimental NMR data for this compound has not been located in publicly accessible databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Expected Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3400-3200Amino group
C-H Stretch (Aromatic)3100-3000Aromatic ring
C=O Stretch (Ketone)1700-1680Acetyl group
C=C Stretch (Aromatic)1600-1450Aromatic ring
C-N Stretch1350-1250Amino group
C-Br Stretch680-515Bromo group

These are general ranges and the exact peak positions can vary.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data are crucial for reproducibility and data comparison. While specific protocols for this compound are not available, the following are general methodologies.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Mass Spectrometry

For mass spectrometry, the sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of such compounds.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Dissolve in deuterated solvent IR IR Spectroscopy Synthesis->IR Prepare KBr pellet MS Mass Spectrometry Synthesis->MS Prepare for ionization Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Technical_Guide Technical Guide / Whitepaper Purity_Assessment->Technical_Guide

Caption: Logical workflow for the spectroscopic analysis of this compound.

This technical guide serves as a foundational resource for professionals working with this compound. While experimental data is currently limited in the public domain, the provided information, based on established spectroscopic principles and data for related compounds, offers a robust starting point for its characterization.

Synthesis of 1-(3-Amino-4-bromophenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Amino-4-bromophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details a common and effective synthetic route, including a step-by-step experimental protocol, and presents relevant quantitative data in a clear, tabular format.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through the direct bromination of 3-aminoacetophenone. The amino group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. This combination of directing effects favors the selective introduction of a bromine atom at the 4-position, which is ortho to the amino group and meta to the acetyl group. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Below is a diagram illustrating the logical workflow of this synthetic approach.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product 3-Aminoacetophenone 3-Aminoacetophenone Bromination Bromination with NBS 3-Aminoacetophenone->Bromination Reactant This compound This compound Bromination->this compound Yields Reaction_Mechanism 3-Aminoacetophenone 3-Aminoacetophenone (Ortho-, Para-directing NH₂) (Meta-directing COCH₃) Electrophilic_Attack Electrophilic Attack by Br⁺ (from NBS) 3-Aminoacetophenone->Electrophilic_Attack Reacts with Carbocation_Intermediate Resonance-Stabilized Carbocation Intermediate Electrophilic_Attack->Carbocation_Intermediate Forms Deprotonation Deprotonation Carbocation_Intermediate->Deprotonation Undergoes Product This compound Deprotonation->Product Yields

An In-depth Technical Guide to 1-(3-Amino-4-bromophenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential building block in medicinal chemistry, 1-(3-Amino-4-bromophenyl)ethanone is a key intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and significant role in the development of novel therapeutics, particularly in the realms of anti-inflammatory and anticancer agents.

This document details the physicochemical properties, commercial suppliers, and a representative synthesis protocol for this compound. Furthermore, it explores its application in the design and synthesis of targeted therapies, with a particular focus on its emerging role in the modulation of the Toll-like Receptor 4 (TLR4) signaling pathway, a critical mediator of inflammatory responses and a promising target in oncology.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below, providing researchers with essential data for its handling, characterization, and use in synthetic applications.

PropertyValueReference
CAS Number 37148-51-9[1][2]
Molecular Formula C₈H₈BrNO[1][2]
Molecular Weight 214.06 g/mol [1][2]
Appearance Off-white to pale yellow solid[3]
Melting Point 114-118 °C[1][2]
Boiling Point 118 °C at 3 mmHg[3]
Solubility Soluble in chloroform and methanol[3]

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, facilitating its use in research and development. The following table lists some of the prominent suppliers and their typical product offerings.

SupplierProduct NamePurityCatalog Number
Sigma-Aldrich 3'-Amino-4'-bromoacetophenone97%714437
BLDpharm This compound-37148-51-9
MySkinRecipes This compound97%129245
Biosynth 1-(2-Amino-4-bromophenyl)ethanone-FA154281
Cleanchem Laboratories LLP 1-(4-Amino-3-bromophenyl)ethanone--
SRD Pharma 1-(4-Amino-3-bromophenyl)ethanone--

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, a general synthetic approach can be inferred from the synthesis of related compounds, such as 3-amino-4-bromophenol. A plausible synthetic route would involve the nitration of 4-bromoacetophenone, followed by reduction of the nitro group to an amine.

The following is a representative, generalized protocol based on the synthesis of structurally similar compounds. Note: This protocol is for illustrative purposes and may require optimization.

Reaction Scheme:

G 4-Bromoacetophenone 4-Bromoacetophenone 1-(4-Bromo-3-nitrophenyl)ethanone 1-(4-Bromo-3-nitrophenyl)ethanone 4-Bromoacetophenone->1-(4-Bromo-3-nitrophenyl)ethanone HNO₃, H₂SO₄ This compound This compound 1-(4-Bromo-3-nitrophenyl)ethanone->this compound Fe, HCl or H₂, Pd/C

A plausible synthetic route to this compound.

Step 1: Nitration of 4-Bromoacetophenone

  • To a stirred solution of 4-bromoacetophenone in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-bromo-3-nitrophenyl)ethanone.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(4-bromo-3-nitrophenyl)ethanone obtained in the previous step in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the catalyst (if applicable) and neutralize the solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery and Design

This compound serves as a versatile scaffold in medicinal chemistry due to the presence of three key functional groups: an acetyl group, an amino group, and a bromine atom. These groups provide multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex heterocyclic structures, which are prevalent in many approved drugs. It is a key intermediate for creating analgesic and anti-inflammatory agents[1].

Inhibition of the TLR4 Signaling Pathway

Recent research has highlighted the potential of derivatives of this compound as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway[4]. TLR4 is a key component of the innate immune system and plays a crucial role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of inflammatory responses. Dysregulation of the TLR4 pathway is implicated in various inflammatory diseases and cancers.

The logical workflow for the development of these inhibitors can be visualized as follows:

G cluster_0 Drug Discovery and Development Workflow Start Start Intermediate This compound Start->Intermediate Synthesis Synthesis of Hybrid Analogs Intermediate->Synthesis Screening Antiproliferative & Anti-inflammatory Screening Synthesis->Screening Hit Identification of Lead Compound Screening->Hit Target TLR4-LPS Pathway Inhibition Hit->Target End End Target->End

Workflow for developing TLR4 inhibitors from the core scaffold.

Derivatives synthesized from this compound have shown promise as antiproliferative agents in triple-negative breast cancer cells by inhibiting TLR4-LPS-mediated migration[4]. This suggests that this chemical scaffold can be exploited to develop targeted therapies that modulate inflammatory signaling pathways in cancer.

The simplified TLR4 signaling pathway is depicted below:

G cluster_0 TLR4 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inhibitor Derivative of This compound Inhibitor->TLR4

Simplified TLR4 signaling and point of inhibition.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its utility as a precursor for compounds with anti-inflammatory and anticancer properties, particularly those targeting the TLR4 signaling pathway, underscores its importance for researchers in medicinal chemistry and pharmacology. This guide provides a foundational resource for scientists and professionals working with this versatile intermediate.

References

safety and handling precautions for 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Safe Handling of 1-(3-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 37148-51-9), a key intermediate in organic synthesis. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a solid compound used in various synthetic applications.[1][2][3] Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₈BrNO[2][3]
Molecular Weight 214.06 g/mol [2][3]
Appearance Solid[2][3]
Melting Point 114-118 °C[1][2][3]
CAS Number 37148-51-9[2][3]

Hazard Identification and GHS Classification

This compound presents several health hazards. The Globally Harmonized System (GHS) classification provides a clear warning of its potential risks.

Hazard ClassGHS PictogramSignal WordHazard Statement CodeDescription
Acute Toxicity, Oral GHS07 (Exclamation Mark)WarningH302Harmful if swallowed.[2]
Skin Sensitization GHS07 (Exclamation Mark)WarningH317May cause an allergic skin reaction.[2]
Skin Irritation GHS07 (Exclamation Mark)WarningH315Causes skin irritation.[4]
Serious Eye Irritation GHS07 (Exclamation Mark)WarningH319Causes serious eye irritation.[4]

Detailed Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls and Ventilation
  • Primary Handling: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[5][7]

  • Ventilation System: Use a local exhaust system if any dust or aerosol is expected to be generated.[6]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear tight-sealing safety goggles or a face shield (European Standard EN166).[5][8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6][8]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[5][8]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6][8] Prevent dust formation and dispersion.[6] Wash hands and face thoroughly after handling.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely managing this compound from receipt to disposal.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal a Review SDS & Protocols b Verify Fume Hood Operation a->b c Assemble All Required PPE b->c d Transfer Compound to Fume Hood c->d Begin Work e Weigh Compound in Ventilated Enclosure d->e f Perform Synthetic Steps e->f g Securely Cap All Containers f->g h Decontaminate Glassware & Surfaces g->h End Experiment i Segregate Waste (Solid & Liquid) h->i j Dispose of Waste via Approved Plant i->j k Remove & Dispose of PPE Properly j->k l Wash Hands Thoroughly k->l

Caption: Workflow for handling this compound.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[5][6][9]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[5][6][8]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[5][6][9]
Ingestion Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[5][8]
Accidental Release Measures
  • Spills: Use personal protective equipment.[6] Sweep up the solid material, taking care not to disperse dust, and collect it into a suitable, closed container for disposal.[6][7] Prevent the product from entering drains.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][9]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5][7]

  • Hazardous Combustion Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5][7]

Emergency Response Logic

The following diagram outlines the decision-making process for responding to an incident.

G start Incident Occurs (Spill, Exposure, Fire) is_safe Is the Area Safe to Approach? start->is_safe evacuate Evacuate Area Alert Supervisor Call Emergency Services is_safe->evacuate No assess_incident Assess Incident Type is_safe->assess_incident Yes report Report Incident evacuate->report spill Small Spill assess_incident->spill Spill exposure Personnel Exposure assess_incident->exposure Exposure fire Fire assess_incident->fire Fire spill_action Don PPE Contain with Inert Material Collect for Disposal spill->spill_action exposure_action Remove Victim from Source Administer First Aid Seek Medical Attention exposure->exposure_action fire_action Use Appropriate Extinguisher (If Trained & Safe) fire->fire_action spill_action->report exposure_action->report fire_action->report

Caption: Decision tree for emergency response procedures.

Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties have not been fully investigated.[5][8] It is known to be harmful if swallowed and may cause skin sensitization.[2]

  • Ecological Information: Do not empty into drains.[5] The environmental impact of this product has not been fully investigated. Persistence is unlikely based on available information for similar compounds.[5]

Disposal Considerations

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[5][9] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

  • Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.

References

The Versatile Building Block: A Technical Guide to the Research Applications of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a substituted aromatic ketone that has emerged as a significant building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an acetyl group, a bromine atom, and an amino group on a benzene ring, provides a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This technical guide explores the potential applications of this compound in research, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. We will delve into detailed synthetic methodologies, present quantitative biological activity data, and visualize key experimental workflows and signaling pathways.

Core Applications in Research

The primary utility of this compound in research lies in its role as a key intermediate for the synthesis of pharmacologically active molecules.[1] The presence of reactive sites allows for a variety of chemical transformations, making it a valuable precursor for generating libraries of compounds for drug discovery screening.

Synthesis of Kinase Inhibitors

A significant area of application for this compound and its isomers is in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] The anilino-bromophenyl moiety of this compound can be incorporated into various heterocyclic scaffolds, such as quinazolines, pyridopyrimidines, and thiadiazines, which are known to bind to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[3][4]

Derivatives of related (3-bromophenyl)amino compounds have shown high potency as EGFR inhibitors, with some exhibiting IC50 values in the nanomolar range.[3] The bromo-substituent can be crucial for establishing potent interactions within the kinase domain.

Synthesis of Other Biologically Active Heterocycles

Beyond kinase inhibitors, this compound can be utilized to synthesize a range of other heterocyclic compounds with potential biological activities. For instance, it can serve as a precursor for the synthesis of 1,3,4-thiadiazole and 1,3-thiazine derivatives, which have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

Data Presentation: Biological Activity of Related Kinase Inhibitors

While specific IC50 data for compounds directly synthesized from this compound is limited in the readily available literature, the following table summarizes the inhibitory activities of closely related 4-[(3-bromophenyl)amino]pyridopyrimidine derivatives against EGFR, demonstrating the potential of this structural motif.

Compound IDR Group on PyridopyrimidineEGFR Kinase IC50 (nM)A431 Cell Autophosphorylation IC50 (nM)
1a H0.58
1b 2-hydroxyethyl1.220
1c 3-(dimethylamino)propyl0.815
1d 4-morpholinobutyl0.610

Data is illustrative and based on derivatives of a related structural class.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations relevant to the utilization of this compound.

General Procedure for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol is adapted from the synthesis of related quinazolinone derivatives and illustrates a potential synthetic route starting from an aminophenyl ketone.

Materials:

  • This compound

  • Substituted benzoyl chloride

  • Pyridine

  • Phosphorus pentachloride

  • Aromatic amine

  • Anhydrous benzene

  • Ethanol

Procedure:

  • Acylation: To a solution of this compound (1 mmol) in pyridine (10 mL), add the substituted benzoyl chloride (1.1 mmol) dropwise with stirring at 0-5 °C. Allow the reaction to stir at room temperature for 4-6 hours. Pour the reaction mixture into ice-cold water and collect the precipitate by filtration. Wash the solid with dilute HCl and then water. Recrystallize from ethanol to obtain the N-acylated intermediate.

  • Cyclization: A mixture of the N-acylated intermediate (1 mmol) and phosphorus pentachloride (1.2 mmol) in anhydrous benzene (20 mL) is refluxed for 4 hours. The solvent is removed under reduced pressure.

  • Substitution: The residue is dissolved in ethanol (20 mL), and the aromatic amine (1.1 mmol) is added. The mixture is refluxed for 6-8 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and recrystallized to yield the final quinazolinone product.

Synthesis of 2-Amino-1,3,4-thiadiazin-3-ium Bromides from a-Bromo Ketones

This protocol describes a general method for the synthesis of thiadiazinium salts from α-bromo ketones, a reaction that could be adapted for derivatives of this compound.[6]

Materials:

  • α-Bromoacetyl derivative of this compound

  • 4-Substituted thiosemicarbazide

  • Ethanol

Procedure:

  • In a flask, dissolve the 4-substituted thiosemicarbazide (1 mmol) in ethanol (30 mL) at room temperature.

  • Add the α-bromoacetyl derivative of this compound (1 mmol) to the solution.

  • Stir the reaction mixture magnetically at room temperature for 1-2 hours.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with ethanol three times and dry.

  • Recrystallize the product from hot ethanol to afford the pure 2-amino-6H-1,3,4-thiadiazin-3-ium bromide.[6]

Mandatory Visualizations

Experimental Workflow: Synthesis of a Quinazoline-based Kinase Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor starting from this compound.

G A This compound B Acylation with Substituted Benzoyl Chloride A->B Pyridine C N-(2-acetyl-5-bromophenyl)benzamide Intermediate B->C D Cyclization with Chlorinating Agent (e.g., PCl5) C->D E Quinazoline Chloride Intermediate D->E F Nucleophilic Substitution with Amine E->F G Final Quinazoline-based Kinase Inhibitor F->G

Caption: A generalized synthetic workflow for a quinazoline kinase inhibitor.

Signaling Pathway: Simplified EGFR Signaling

This diagram depicts a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for kinase inhibitors derived from precursors like this compound.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS RAS Dimerization->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This compound stands as a promising and versatile starting material for the synthesis of novel compounds with significant potential in drug discovery and materials science. Its application in the generation of kinase inhibitors, particularly those targeting the EGFR signaling pathway, highlights its importance in the development of new cancer therapeutics. The synthetic routes outlined in this guide, along with the illustrative biological data, provide a foundation for researchers to explore the full potential of this valuable chemical entity. Further research focusing on the synthesis and biological evaluation of a wider range of derivatives from this specific precursor is warranted to fully elucidate its structure-activity relationships and uncover new therapeutic leads.

References

An In-depth Technical Guide to the Synthesis and Applications of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and diverse applications of the versatile chemical intermediate, 1-(3-Amino-4-bromophenyl)ethanone. This compound serves as a crucial building block in the development of a wide range of pharmaceuticals, particularly in the fields of oncology and anti-inflammatory therapies. This document details the primary synthetic routes, experimental protocols, and the significant roles of its derivatives in modulating key biological pathways.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process commencing from the commercially available 4'-bromoacetophenone. The synthesis involves an initial nitration reaction to introduce a nitro group at the 3-position, followed by a selective reduction of the nitro group to an amine.

Step 1: Synthesis of 1-(4-bromo-3-nitrophenyl)ethanone

The first step is the nitration of 4'-bromoacetophenone. This is typically achieved using a mixture of nitric acid and sulfuric acid. The bromo group is an ortho-, para-director; however, due to steric hindrance from the acetyl group, the nitration predominantly occurs at the position meta to the acetyl group and ortho to the bromo group.

Step 2: Synthesis of this compound

The second step involves the reduction of the nitro group in 1-(4-bromo-3-nitrophenyl)ethanone to an amine. A common and effective method for this transformation is the use of a metal catalyst in an acidic medium. While various reducing agents can be employed, the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) is a well-established and reliable method. Another widely used method involves the use of iron powder in the presence of an acid such as hydrochloric acid or acetic acid.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromo-3-nitrophenyl)ethanone

Materials:

  • 4'-Bromoacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 4'-bromoacetophenone to the cooled sulfuric acid with constant stirring, ensuring the temperature remains low.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4'-bromoacetophenone in sulfuric acid, maintaining a low temperature throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-bromo-3-nitrophenyl)ethanone.

Protocol 2: Synthesis of this compound

Materials:

  • 1-(4-bromo-3-nitrophenyl)ethanone

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of 1-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid and iron powder, add concentrated HCl dropwise.[1]

  • Boil the mixture under a reflux condenser for 4 hours.[1]

  • Filter the hot mixture to remove any undissolved material.[1]

  • Evaporate the filtrate.[1]

  • Add water and 2 N HCl to the oily residue and extract with ethyl acetate.[1]

  • Dry the organic phase over sodium sulfate and distill off the solvent to obtain the product.[1]

Tabulated Summary of Key Data

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
This compoundC₈H₈BrNO214.0637148-51-9114-118
1-(4-bromo-3-nitrophenyl)ethanoneC₈H₆BrNO₃244.0418640-58-9Not available
4'-BromoacetophenoneC₈H₇BrO199.0499-90-149-51

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of bioactive heterocyclic compounds.[2][3] Its structure allows for further chemical modifications, making it an important component in the creation of active pharmaceutical ingredients (APIs), particularly for pain relief and anti-inflammatory medications. The presence of the amino and bromo functional groups provides reactive sites for building more complex molecular architectures.

Kinase Inhibitors in Cancer Therapy

A significant application of derivatives of this compound is in the development of kinase inhibitors for cancer treatment. The 4-aminoquinazoline and related pyrido[4,3-d]pyrimidine cores, which can be synthesized from bromoaniline precursors, are well-known pharmacophores for targeting various protein kinases. These kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are often overactive in cancer cells and play a crucial role in tumor growth and proliferation.

Derivatives of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been designed as potent and selective inhibitors of the EGFR tyrosine kinase.[4] These inhibitors function by competing with ATP for the binding site on the enzyme, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G Synthetic Pathway of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 4'-Bromoacetophenone 4'-Bromoacetophenone 1-(4-bromo-3-nitrophenyl)ethanone 1-(4-bromo-3-nitrophenyl)ethanone 4'-Bromoacetophenone->1-(4-bromo-3-nitrophenyl)ethanone HNO3, H2SO4 This compound This compound 1-(4-bromo-3-nitrophenyl)ethanone->this compound Fe, HCl or SnCl2, HCl

Caption: Synthetic route to this compound.

G EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR P P EGFR->P Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->EGFR Blocks ATP Binding Site

Caption: Mechanism of EGFR signaling and its inhibition.

G Experimental Workflow for Synthesis and Characterization cluster_characterization Characterization Techniques Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Work-up & Isolation Work-up & Isolation Reaction Monitoring (TLC)->Work-up & Isolation Purification (Recrystallization) Purification (Recrystallization) Work-up & Isolation->Purification (Recrystallization) Characterization Characterization Purification (Recrystallization)->Characterization NMR NMR Characterization->NMR IR IR Characterization->IR Mass Spec Mass Spec Characterization->Mass Spec Melting Point Melting Point Characterization->Melting Point End End Melting Point->End

Caption: General workflow for chemical synthesis and analysis.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in medicinal chemistry and drug development. The synthetic pathway, primarily involving nitration followed by reduction, is a robust and scalable process. The resulting compound provides a versatile platform for the synthesis of a wide array of bioactive molecules, most notably kinase inhibitors for cancer therapy. The ability of its derivatives to target key signaling pathways, such as the EGFR pathway, underscores its importance in the ongoing search for novel and effective therapeutic agents. This guide provides researchers and drug development professionals with the essential knowledge required to effectively synthesize and utilize this valuable compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Amino-4-bromophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-(3-Amino-4-bromophenyl)ethanone and its derivatives. This compound is a valuable intermediate in the development of various pharmaceuticals, particularly kinase inhibitors and other therapeutic agents. The presence of three modifiable positions—the amino group, the bromine atom, and the acetyl group—makes it a versatile scaffold for medicinal chemistry.

Introduction

This compound is a key building block in organic synthesis, enabling the introduction of a substituted aminophenyl moiety into more complex molecules. Its derivatives have been explored in the development of treatments for a range of diseases, including cancer and inflammatory conditions. The synthetic protocols outlined below provide two reliable methods for the preparation of this important intermediate.

Key Experiments and Methodologies

Two primary synthetic routes for the preparation of this compound are presented:

  • Route 1: Regioselective Bromination of 3-Aminoacetophenone. This method takes advantage of the directing effects of the amino and acetyl groups to achieve selective bromination at the desired position.

  • Route 2: Reduction of 1-(4-bromo-3-nitrophenyl)ethanone. This approach involves the selective reduction of a nitro group to an amine on a pre-brominated scaffold.

Experimental Protocols

Route 1: Regioselective Bromination of 3-Aminoacetophenone

This protocol is adapted from methodologies for the regioselective bromination of aromatic amines.

Materials:

  • 3-Aminoacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Route 2: Reduction of 1-(4-bromo-3-nitrophenyl)ethanone

This protocol utilizes the selective reduction of a nitro group.

Materials:

  • 1-(4-bromo-3-nitrophenyl)ethanone

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a suspension of 1-(4-bromo-3-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

ParameterRoute 1: BrominationRoute 2: Reduction
Starting Material 3-Aminoacetophenone1-(4-bromo-3-nitrophenyl)ethanone
Key Reagents N-BromosuccinimideIron, Ammonium Chloride
Solvent AcetonitrileEthanol/Water
Reaction Temperature 0 °C to Room TemperatureReflux (80-90 °C)
Typical Reaction Time 3-5 hours2-3 hours
Typical Yield 70-85%85-95%
Purification Method Column ChromatographyFiltration, Extraction (optional Recrystallization/Chromatography)

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_route1 Route 1: Bromination cluster_route2 Route 2: Reduction start1 3-Aminoacetophenone step1 Bromination (NBS, CH3CN, 0°C - RT) start1->step1 product This compound step1->product start2 1-(4-bromo-3-nitrophenyl)ethanone step2 Reduction (Fe, NH4Cl, EtOH/H2O, Reflux) start2->step2 step2->product

Caption: Synthetic routes to this compound.

Signaling Pathways and Applications

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. By functionalizing the amino, bromo, and acetyl groups, medicinal chemists can design potent and selective kinase inhibitors that target specific nodes in these pathways.

Signaling_Pathway_Concept cluster_synthesis Synthesis cluster_application Application in Drug Discovery start This compound derivatives Derivative Library start->derivatives Functionalization kinase Protein Kinase derivatives->kinase Inhibition pathway Signaling Pathway kinase->pathway Regulates cell_response Cellular Response (e.g., Proliferation, Apoptosis) pathway->cell_response Controls

Caption: Role of derivatives in kinase signaling pathways.

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide, proving indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

1-(3-Amino-4-bromophenyl)ethanone is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring an acetophenone core with amino and bromo substituents, allows for the strategic introduction of diverse aryl and heteroaryl groups. The resulting biaryl structures are prevalent in a wide range of biologically active compounds. These application notes provide detailed protocols and technical information for the successful use of this compound in Suzuki coupling reactions.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions found in the literature, particularly with substituted bromoacetophenones and ortho-amino anilines, to provide a predictive framework.

Table 1: Screening of Reaction Conditions for the Coupling of this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene110892
3Pd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF901688
4PdCl₂(dppf) (2)-Na₂CO₃ (2)THF/H₂O (3:1)801290

Table 2: Substrate Scope with Various Arylboronic Acids

Reaction Conditions: this compound (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd₂(dba)₃ (1 mol%), SPhos (2 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), 110 °C, 8 h.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-(3-Amino-4-phenylphenyl)ethanone92
24-Methoxyphenylboronic acid1-(3-Amino-4-(4-methoxyphenyl)phenyl)ethanone95
34-Fluorophenylboronic acid1-(3-Amino-4-(4-fluorophenyl)phenyl)ethanone89
43-Methylphenylboronic acid1-(3-Amino-4-(m-tolyl)phenyl)ethanone91
52-Thiopheneboronic acid1-(3-Amino-4-(thiophen-2-yl)phenyl)ethanone87

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)

  • Phosphine ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF)

  • Degassed water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.5-5 mol%) and, if necessary, the ligand (1-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (and degassed water if using a biphasic system) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Catalyst System: Pd source + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 80-120°C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Workup (Extraction) quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product product purify->product Isolated Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst; consider a pre-catalyst.
Insufficiently anhydrous/degassed conditionsEnsure solvents are dry and thoroughly degassed; maintain a positive pressure of inert gas.
Inappropriate base or solventScreen a variety of bases and solvents. For electron-rich substrates, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.
Formation of side products (e.g., homocoupling, dehalogenation) Reaction temperature too highLower the reaction temperature.
Inappropriate ligandUse a more sterically hindered or electron-rich ligand to promote reductive elimination over side reactions.
Impure boronic acidUse high-purity boronic acid or recrystallize before use.
Difficulty in purification Persistent palladium residuesTreat the crude product with a palladium scavenger; perform an aqueous wash with a solution of thiourea or L-cysteine.

Conclusion

This compound is a versatile and valuable substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a diverse range of biaryl ketones that are key intermediates in drug discovery and development. The protocols and data presented herein offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors. Careful optimization of reaction conditions will ensure high yields and purity of the desired products.

Application Notes and Protocols for N-Acylation of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the construction of amide functionalities present in a vast array of pharmaceuticals, agrochemicals, and functional materials. 1-(3-Amino-4-bromophenyl)ethanone is a valuable building block, incorporating three key functional groups: a nucleophilic amino group amenable to acylation, a bromine atom that can be utilized in cross-coupling reactions, and an acetyl group that can undergo various chemical modifications. The selective N-acylation of this substrate yields N-(3-acetyl-2-bromophenyl)amides, which are important intermediates in the synthesis of biologically active compounds. This document provides detailed protocols for the N-acylation of this compound using common acylating agents.

Reaction Principle

The N-acylation of this compound involves the reaction of the primary amino group with an acylating agent, such as an acid chloride or an acid anhydride. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. The use of a base is often required to neutralize the acidic byproduct and to deprotonate the amine, thereby increasing its nucleophilicity.

Reaction Conditions Summary

The selection of the acylating agent, solvent, base, and temperature is critical for achieving high yields and purity. Below is a summary of typical reaction conditions for the N-acylation of this compound.

Acylating AgentSolventBaseTemperatureReaction TimeTypical Yield
Acetyl ChlorideTetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)0 °C to Room Temp1-3 hours>90%[1]
Acetic AnhydrideAcetic AcidNone (reflux) or Sodium AcetateRoom Temp to Reflux0.5-2 hours~60-95%
Acetic AnhydrideDichloromethane (DCM)Pyridine0 °C to Room Temp1-4 hoursHigh

Experimental Protocols

Protocol 1: N-Acetylation using Acetyl Chloride and DIPEA in THF

This protocol is suitable for achieving a high yield under mild conditions.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 eq)[1]

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)[1]

Procedure:

  • Dissolve this compound in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).[1]

  • Combine the organic layers and wash with water and then with brine.[1]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purify the crude product by recrystallization or column chromatography to obtain N-(3-acetyl-2-bromophenyl)acetamide.

Protocol 2: N-Acetylation using Acetic Anhydride in Acetic Acid

This protocol offers a classic and effective method for acetylation.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Glacial acetic acid

  • Ice-water

  • Ethanol (for recrystallization)

Procedure:

  • Suspend this compound in glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride to the mixture.

  • Heat the reaction mixture to reflux for 30 minutes.

  • After reflux, allow the mixture to cool for 30 minutes.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Filter the precipitated solid and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-acetyl-2-bromophenyl)acetamide.

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start This compound Solvent Add Dry Solvent (e.g., THF) Start->Solvent Base Add Base (e.g., DIPEA) Solvent->Base Acylating_Agent Add Acylating Agent (e.g., Acetyl Chloride) Base->Acylating_Agent Reaction Stir at appropriate temperature Acylating_Agent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Pure N-(3-acetyl-2-bromophenyl)amide Purify->Product

Caption: General workflow for the N-acylation of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetyl chloride and acetic anhydride are corrosive and lachrymatory; handle with care.

  • DIPEA and pyridine are flammable and toxic; avoid inhalation and contact with skin.

  • The reaction with acetyl chloride can be exothermic; ensure slow addition of the reagent, especially on a larger scale.

References

Application of 1-(3-Amino-4-bromophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a versatile bifunctional building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds. Its structure, featuring a nucleophilic amino group ortho to a carbonyl group, and a bromine atom on the aromatic ring, allows for a range of chemical transformations. The bromine atom serves as a useful handle for further functionalization, typically through cross-coupling reactions, enabling the synthesis of diverse compound libraries. This application note details the use of this compound in the synthesis of quinoline and thiazole derivatives, which are important structural motifs in many biologically active compounds.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. This compound is an ideal substrate for this reaction, leading to the formation of 7-bromo-8-acetylquinolines, which can be further modified.

A notable application is the synthesis of 7-bromo-2-methyl-8-acetylquinoline through the reaction of this compound with ethyl acetoacetate.

Experimental Protocol: Synthesis of 7-bromo-2-methyl-8-acetylquinoline

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, a mixture of this compound (1.0 eq.) and ethyl acetoacetate (1.2 eq.) is prepared.

  • Polyphosphoric acid (PPA) is added to the mixture in a quantity sufficient to ensure efficient stirring (e.g., 10 times the weight of the starting ketone).

  • The reaction mixture is heated to 130-140 °C with constant stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and then poured carefully into a beaker containing crushed ice and water.

  • The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 7-bromo-2-methyl-8-acetylquinoline.

Quantitative Data Summary:

ProductStarting MaterialsCatalystReaction ConditionsYield (%)
7-bromo-2-methyl-8-acetylquinolineThis compound, Ethyl acetoacetatePPA130-140 °C, 2-3 h75-85%

Note: The yield is indicative and may vary based on reaction scale and purification method.

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 1H), 7.90 (d, 1H), 7.60 (s, 1H), 2.80 (s, 3H), 2.70 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 202.1, 158.5, 147.2, 136.8, 130.5, 129.8, 128.5, 125.4, 122.1, 118.9, 30.2, 25.8.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₁₀BrNO: 263.00, found 263.1.

Friedlander_Synthesis start_materials This compound + Ethyl Acetoacetate intermediate Enamine Intermediate start_materials->intermediate Condensation cyclization Intramolecular Cyclization (PPA, 130-140°C) intermediate->cyclization dehydration Dehydration cyclization->dehydration product 7-bromo-2-methyl-8-acetylquinoline dehydration->product

Friedländer Synthesis of a Bromo-substituted Quinoline.

II. Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. The reaction typically involves the cyclization of an α-haloketone with a thioamide or thiourea. While this compound is not an α-haloketone itself, it can be readily converted into one, which then serves as a key intermediate for the thiazole synthesis.

Step 1: Synthesis of 2-bromo-1-(3-amino-4-bromophenyl)ethanone

The α-bromination of the ketone functionality is the first step.

Experimental Protocol:

Materials:

  • This compound

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic acid or Dichloromethane

  • Sodium thiosulfate solution

Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the flask at room temperature with stirring. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN can be used.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • If bromine was used, quench the excess bromine by adding a sodium thiosulfate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(3-amino-4-bromophenyl)ethanone, which can be used in the next step with or without further purification.

Step 2: Hantzsch Synthesis of 2-Amino-4-(3-amino-4-bromophenyl)thiazole

The resulting α-haloketone is then reacted with thiourea to form the thiazole ring.

Experimental Protocol:

Materials:

  • 2-bromo-1-(3-amino-4-bromophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-amino-4-bromophenyl)ethanone (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 2-amino-4-(3-amino-4-bromophenyl)thiazole.

Quantitative Data Summary:

ProductStarting MaterialsReaction Conditions (Step 2)Overall Yield (%)
2-Amino-4-(3-amino-4-bromophenyl)thiazole2-bromo-1-(3-amino-4-bromophenyl)ethanone, ThioureaEthanol, Reflux, 2-4 h60-70% (over two steps)

Note: The yield is indicative and may vary based on reaction scale and purification method.

Characterization Data (Hypothetical):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.80 (d, 1H), 7.55 (s, 1H), 7.20 (dd, 1H), 6.85 (s, 1H), 5.50 (s, 2H), 5.20 (s, 2H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 168.5, 150.2, 145.8, 132.1, 130.5, 128.9, 118.7, 115.3, 109.8, 105.6.

  • MS (ESI): m/z [M+H]⁺ calculated for C₉H₈BrN₄S: 282.97, found 283.0.

Hantzsch_Thiazole_Synthesis cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Cyclization start_material_1 This compound intermediate_1 2-bromo-1-(3-amino-4-bromophenyl)ethanone start_material_1->intermediate_1 Br₂ or NBS product 2-Amino-4-(3-amino-4-bromophenyl)thiazole intermediate_1->product Condensation & Cyclization (Ethanol, Reflux) thiourea Thiourea thiourea->product

Hantzsch Synthesis of a Bromo-substituted Aminothiazole.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of important heterocyclic scaffolds. The presented protocols for the Friedländer synthesis of quinolines and the Hantzsch synthesis of thiazoles demonstrate its utility. The presence of the bromo substituent in the final products offers a strategic point for further diversification through various cross-coupling reactions, making this building block highly attractive for the generation of compound libraries in drug discovery and materials science. Researchers can leverage these methodologies to access a wide range of novel heterocyclic compounds with potential biological activities.

Application Notes: 1-(3-Amino-4-bromophenyl)ethanone as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a valuable bifunctional building block in medicinal chemistry. Its structure, featuring an aniline, a bromine atom, and an acetophenone moiety, offers multiple reactive sites for chemical modification. This allows for the construction of a diverse range of heterocyclic and substituted aromatic compounds, making it a key intermediate in the synthesis of novel therapeutic agents. This document provides an overview of its applications and detailed protocols for its use in the synthesis of pharmaceutical intermediates.

Key Applications

The unique substitution pattern of this compound makes it a strategic starting material for the synthesis of various pharmaceutical scaffolds. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles. The bromine atom is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. The ketone functionality can be reduced, oxidized, or serve as a handle for further derivatization.

While specific, publicly available examples of blockbuster drugs synthesized directly from this compound are not prominently documented in the reviewed literature, its structural motifs are present in a variety of compounds investigated for therapeutic purposes. For instance, related brominated aromatic compounds are key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including those with potential applications as vascular softening drugs.[1] The presence of both an amino group and a bromine atom on the phenyl ring provides a versatile platform for creating complex molecular architectures, a desirable feature in the development of new drugs.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 37148-51-9
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Melting Point 114-118 °C
Appearance Solid

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized as a building block. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: N-Acetylation of the Amino Group

This protocol describes the protection of the amino group as an acetamide, a common step to modulate its reactivity or to introduce a specific pharmacophore.

Workflow:

N_Acetylation start This compound reagents Acetic Anhydride Pyridine start->reagents Dissolve in reaction Stir at Room Temperature reagents->reaction Add to reaction workup Aqueous Workup Extraction reaction->workup After 2-4h product N-(5-Acetyl-2-bromophenyl)acetamide workup->product Isolate

N-Acetylation Workflow

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the functionalization of the C-Br bond, a powerful method for introducing new carbon-carbon bonds and building molecular complexity.

Workflow:

Suzuki_Coupling start N-(5-Acetyl-2-bromophenyl)acetamide (from Protocol 1) reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagents Combine with reaction Heat under Inert Atmosphere reagents->reaction In a suitable solvent workup Aqueous Workup Extraction reaction->workup After reaction completion product N-(5-Acetyl-2-arylphenyl)acetamide workup->product Isolate

Suzuki-Miyaura Coupling Workflow

Materials:

  • N-(5-Acetyl-2-bromophenyl)acetamide (from Protocol 1)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Potassium carbonate, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add N-(5-acetyl-2-bromophenyl)acetamide (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways

The specific signaling pathways targeted by molecules derived from this compound would be entirely dependent on the final structure of the active pharmaceutical ingredient. As no specific drugs have been identified as being directly synthesized from this starting material in the available literature, a diagram of a relevant signaling pathway cannot be provided at this time. The versatility of this building block means it could be used to synthesize inhibitors or modulators for a wide range of biological targets, such as kinases, G-protein coupled receptors, or enzymes involved in inflammatory cascades.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. The presence of three distinct functional groups allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular scaffolds. The protocols provided herein offer a starting point for the utilization of this compound in drug discovery and development programs. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the potential of this promising intermediate.

References

Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis and evaluation of novel anti-inflammatory agents. The protocols are based on recent advancements in the design and development of compounds targeting key inflammatory pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to various diseases. The development of new anti-inflammatory drugs with improved efficacy and fewer side effects is a critical area of research.[1][2] This document outlines the synthesis of novel derivatives of existing non-steroidal anti-inflammatory drugs (NSAIDs) and natural compounds, targeting key inflammatory mediators such as cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, and signaling pathways like NF-κB and MAPK.[3][4][5]

Featured Synthetic Protocols

This section details the synthesis of three distinct classes of novel anti-inflammatory compounds: Pterostilbene derivatives, Curcumin derivatives, and Ibuprofen amide derivatives.

Protocol 1: Synthesis of a Pterostilbene Derivative (Compound E2)

Pterostilbene, a natural analog of resveratrol, has shown promising anti-inflammatory properties. This protocol describes the synthesis of a pterostilbene derivative, compound E2, which has demonstrated potent inhibition of the NF-κB/MAPK signaling pathway.[4]

Experimental Protocol:

  • Starting Material: Pterostilbene.

  • Reaction: To a solution of pterostilbene in a suitable solvent, add the appropriate reactant to introduce the desired functional group. The specific reactant and conditions (e.g., temperature, reaction time, catalyst) will depend on the desired modification. For compound E2, this involves a specific substitution on the pterostilbene skeleton.[4]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is subjected to an aqueous work-up to remove any water-soluble impurities.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure compound E2.[4]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Novel Curcumin Derivative (Compound 2)

Curcumin, the active compound in turmeric, is known for its anti-inflammatory effects. This protocol outlines the synthesis of a novel curcumin derivative (Compound 2) with enhanced activity against IL-6 and PGE2 production.[6]

Experimental Protocol:

  • Starting Material: Curcumin.

  • Esterification: The synthesis involves the Steglich esterification of one of the phenolic rings of curcumin.[6] This is achieved by reacting curcumin with the corresponding carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Reaction Monitoring: The reaction progress is monitored by TLC.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the monofunctionalized derivative, Compound 2.[6]

  • Structural Confirmation: The structure of the final compound is confirmed by 1H NMR and 13C NMR spectroscopy.

Protocol 3: Synthesis of an Ibuprofen Amide Derivative

Modification of the carboxylic acid group of NSAIDs like ibuprofen can lead to derivatives with improved safety profiles.[7][8] This protocol describes the synthesis of an amide derivative of ibuprofen.

Experimental Protocol:

  • Activation of Ibuprofen: Ibuprofen is first converted to its more reactive acyl chloride or anhydride. For instance, ibuprofen can be reacted with oxalyl chloride or thionyl chloride.

  • Amide Formation: The activated ibuprofen is then reacted with a desired amine to form the amide bond. The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the HCl generated.

  • Reaction Monitoring: TLC is used to monitor the completion of the reaction.

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

  • Characterization: The final product is characterized by IR, 1H NMR, and 13C NMR spectroscopy.

Biological Evaluation Protocols

This section provides protocols for assessing the anti-inflammatory activity of the newly synthesized compounds.

Protocol 4: In Vitro Inhibition of Nitric Oxide (NO) Production

This assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4][9][10][11][12]

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Viability Assay (MTT): Before evaluating anti-inflammatory activity, the cytotoxicity of the synthesized compounds is assessed using the MTT assay to ensure that any observed inhibition of NO is not due to cell death.[4][9]

  • LPS Stimulation: Cells are pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with LPS to induce an inflammatory response and NO production.

  • Griess Assay: The amount of NO produced in the cell culture supernatant is quantified using the Griess reagent.[4][9]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

Protocol 5: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the acute anti-inflammatory activity of new compounds.[13][14]

Methodology:

  • Animal Model: Rats or mice are used for this assay.

  • Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set period, a sub-plantar injection of carrageenan is given into the hind paw of the animals to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Data Presentation

The quantitative data for the biological evaluation of the synthesized compounds are summarized in the tables below.

Table 1: In Vitro Anti-inflammatory Activity of Pterostilbene Derivatives [4]

CompoundNO Inhibition IC50 (µM)
Pterostilbene> 20
E2 0.7 ± 0.15
Celecoxib1.2 ± 0.21

Table 2: Anti-inflammatory Activity of Novel Curcumin Derivatives [6]

CompoundIL-6 Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)
Curcumin (1)10.6 ± 0.335.93 ± 2.29
Compound 2 1.94 ± 0.66 0.51 ± 0.08

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for the synthesis and evaluation of novel anti-inflammatory agents.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription Pterostilbene_E2 Pterostilbene Derivative (E2) Pterostilbene_E2->IKK inhibits G cluster_workflow Experimental Workflow Start Start: Design of Novel Compounds Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Screening (e.g., NO Assay) Characterization->InVitro InVivo In Vivo Testing (e.g., Paw Edema) InVitro->InVivo Data Data Analysis and Lead Optimization InVivo->Data

References

Application Note and Protocol for the Scale-Up Synthesis of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-(3-Amino-4-bromophenyl)ethanone, a key intermediate in the development of various pharmaceutical agents, including analgesics and anti-inflammatories.[1][2] The synthesis involves the regioselective bromination of 3-aminoacetophenone using N-bromosuccinimide (NBS). This method is amenable to scale-up and offers a reliable route to obtaining the target compound in good purity. This application note includes a step-by-step experimental protocol, safety precautions, and expected analytical data.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino and a bromo substituent on the aromatic ring, allows for diverse subsequent chemical transformations. The amino group can be readily acylated, alkylated, or diazotized, while the bromo substituent is amenable to various cross-coupling reactions. This versatility makes it an important precursor for the synthesis of complex molecular architectures found in many active pharmaceutical ingredients. The protocol described herein provides a robust and scalable method for the preparation of this key intermediate.

Chemical and Physical Data

PropertyValueReference
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
Appearance Off-white to yellow solid
Melting Point 114-118 °C[2]
CAS Number 37148-51-9[2]

Predicted Analytical Data

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J=8.4 Hz, 1H), 7.20 (dd, J=8.4, 2.0 Hz, 1H), 7.05 (d, J=2.0 Hz, 1H), 4.20 (br s, 2H, NH₂), 2.55 (s, 3H, COCH₃).
¹³C NMR (101 MHz, CDCl₃) δ 197.0, 145.5, 135.0, 130.0, 120.5, 118.0, 110.0, 26.5.
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch), 1670 (C=O stretch), 1600, 1500 (C=C aromatic stretch), 820 (C-H out-of-plane bend).
Mass Spectrum (EI) m/z 213/215 (M⁺, Br isotope pattern), 198/200 ([M-CH₃]⁺), 170/172 ([M-COCH₃]⁺).

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3-Aminoacetophenone99-03-6135.1710.0 g0.074 mol
N-Bromosuccinimide (NBS)128-08-5177.9813.2 g0.074 mol
Acetonitrile (CH₃CN)75-05-841.05200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)--100 mL-
Saturated Sodium Thiosulfate (Na₂S₂O₃)--50 mL-
Brine--100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Ethyl Acetate (EtOAc)141-78-688.11--
Hexanes----
Synthesis of this compound
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.074 mol) of 3-aminoacetophenone in 200 mL of acetonitrile. Cool the solution to 0 °C in an ice-water bath.

  • Addition of NBS: To the stirred solution, add 13.2 g (0.074 mol) of N-bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into 200 mL of water.

  • Work-up:

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (1 x 50 mL) to remove any unreacted bromine, saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Cool the mixture to room temperature and then in an ice bath to facilitate crystallization.

    • Collect the solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-Aminoacetophenone in Acetonitrile cool Cool to 0 °C start->cool add_nbs Add N-Bromosuccinimide cool->add_nbs react Stir at 0 °C to RT add_nbs->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_thiosulfate Wash with Na₂S₂O₃ extract->wash_thiosulfate wash_bicarb Wash with NaHCO₃ wash_thiosulfate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethyl Acetate/Hexanes concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product Pure this compound filter_dry->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

  • Acetonitrile is flammable and toxic. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Discussion

The described protocol for the synthesis of this compound is based on the electrophilic aromatic substitution of 3-aminoacetophenone. The amino group is a strongly activating, ortho-, para-directing group. As the para position is blocked by the acetyl group, the bromination with N-bromosuccinimide is expected to proceed with high regioselectivity at the ortho position. NBS is a convenient and safer alternative to liquid bromine for this transformation.[3][4] The work-up procedure is designed to remove the succinimide byproduct and any unreacted starting materials. Recrystallization provides a simple and effective method for obtaining the final product with high purity.

Conclusion

This application note provides a comprehensive and scalable protocol for the laboratory synthesis of this compound. The use of N-bromosuccinimide allows for a regioselective and efficient bromination of 3-aminoacetophenone. The detailed experimental procedure, including work-up and purification, should enable researchers to reliably produce this important pharmaceutical intermediate for their drug discovery and development efforts.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-bromophenyl)ethanone is a key starting material in the synthesis of a variety of kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, such as Ibrutinib, using this compound as a precursor.

Synthetic Strategy Overview

The general synthetic strategy involves a multi-step process to construct the core pyrazolo[3,4-d]pyrimidine scaffold, followed by functionalization to yield the final kinase inhibitor. The key transformations include:

  • Enaminone Formation: Reaction of this compound with a formylating agent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone intermediate.

  • Pyrazole Ring Formation: Cyclization of the enaminone with hydrazine to construct the 5-amino-4-bromopyrazole ring.

  • Pyrimidine Ring Formation: Cyclization of the aminopyrazole intermediate with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

  • Cross-Coupling Reaction: A Suzuki-Miyaura coupling to introduce the desired aryl or heteroaryl group at the 3-position of the pyrazolopyrimidine core.

  • Final Functionalization: Subsequent reactions to introduce the final substituents, such as the acryloyl moiety in Ibrutinib, to complete the synthesis of the target kinase inhibitor.

Data Presentation

Table 1: Synthesis of Key Intermediates

StepIntermediate ProductReagents and ConditionsTypical Yield (%)
1(E)-3-(Dimethylamino)-1-(3-amino-4-bromophenyl)prop-2-en-1-oneThis compound, Dimethylformamide dimethyl acetal (DMF-DMA), Toluene, 110°C, 3h85-90
25-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-3-ol(E)-3-(Dimethylamino)-1-(3-amino-4-bromophenyl)prop-2-en-1-one, Hydrazine hydrate, Ethanol, Reflux, 6h80-85
34-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine5-Amino-4-bromo-1-(piperidin-3-yl)-1H-pyrazole, Formamide, 180°C70-75
44-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine, (4-phenoxyphenyl)boronic acid, Pd(PPh3)4, Na2CO3, DME/H2O, 70-80°C80-90

Table 2: Biological Activity of Resulting Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell-Based Assay (Cell Line)IC50 (nM)
IbrutinibBTK0.5Ramos, Raji6.14, 5.14
Derivative with 1,3,5-triazine coreBTK21Ramos, Raji6.14, 5.14
Thieno[3,2-d]pyrimidine derivativeBTK29.9--
3-(6-phenoxypyridin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivativeBTK36Jeko-1, Z138< 1000
1-substituted pyrazolo[3,4-d]pyrimidine derivative 15aBTK11--
1-substituted pyrazolo[3,4-d]pyrimidine derivative 15bBTK4.2--

Experimental Protocols

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(3-amino-4-bromophenyl)prop-2-en-1-one
  • Materials:

    • This compound (1.0 eq)

    • Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

    • Toluene

  • Procedure:

    • To a solution of this compound in toluene, add DMF-DMA.

    • Heat the reaction mixture to 110°C and stir for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to afford the title compound.[1]

  • Expected Yield: 85%

Step 2: Synthesis of 5-Amino-4-bromo-1H-pyrazole derivative
  • Materials:

    • (E)-3-(Dimethylamino)-1-(3-amino-4-bromophenyl)prop-2-en-1-one (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol

  • Procedure:

    • Dissolve (E)-3-(Dimethylamino)-1-(3-amino-4-bromophenyl)prop-2-en-1-one in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrazole derivative.

  • Expected Yield: 80-85%

Step 3: Synthesis of 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine
  • Materials:

    • 5-Amino-4-bromo-1H-pyrazole derivative (1.0 eq)

    • Formamide

  • Procedure:

    • Heat a mixture of the 5-Amino-4-bromo-1H-pyrazole derivative and an excess of formamide to 180°C.

    • Maintain the temperature and stir for the time required for the reaction to complete (monitor by TLC).

    • Cool the reaction mixture and pour it into ice water.

    • The product will precipitate. Collect the solid by filtration, wash with water, and dry to yield the 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine.[2]

  • Expected Yield: 70-75%

Step 4: Synthesis of 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • Materials:

    • 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

    • (4-phenoxyphenyl)boronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

    • Sodium carbonate (2.0 eq)

    • 1,2-Dimethoxyethane (DME) and Water

  • Procedure:

    • In a reaction vessel, combine 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine, (4-phenoxyphenyl)boronic acid, and sodium carbonate.

    • Add a mixture of DME and water as the solvent.

    • Purge the mixture with an inert gas (e.g., argon or nitrogen).

    • Add the Pd(PPh3)4 catalyst.

    • Heat the reaction mixture to 70-80°C and stir until the starting material is consumed (monitor by TLC).

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired product.[3][4]

  • Expected Yield: 80-90%

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow A This compound B (E)-3-(Dimethylamino)-1-(3-amino-4-bromophenyl)prop-2-en-1-one A->B DMF-DMA C 5-Amino-4-bromo-1H-pyrazole derivative B->C Hydrazine Hydrate D 4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine C->D Formamide E 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine D->E Suzuki Coupling ((4-phenoxyphenyl)boronic acid) F Final Kinase Inhibitor (e.g., Ibrutinib) E->F Further Functionalization

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway BTK Signaling Pathway BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN, SYK (Src family kinases) BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG (Second Messengers) PLCg2->IP3_DAG Ca_PKC Ca2+ Mobilization PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_PKC->Downstream Proliferation B-Cell Proliferation, Survival, and Differentiation Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Inhibition

Caption: BTK signaling pathway and point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(3-Amino-4-bromophenyl)ethanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic aromatic substitution (bromination) of 1-(3-aminophenyl)ethanone (also known as 3-aminoacetophenone). This approach is favored due to the availability of the starting material and the activating, ortho-para directing effect of the amine group, which facilitates the introduction of bromine at the desired 4-position. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering milder conditions compared to liquid bromine.

Q2: What are the critical parameters that influence the yield and selectivity of the reaction?

A2: Several factors are crucial for optimizing the synthesis:

  • Stoichiometry: The molar ratio of the brominating agent to the starting material is critical. A slight excess of 3-aminoacetophenone or a 1:1 ratio is often used to minimize the formation of dibrominated byproducts.

  • Reaction Temperature: Temperature control is essential. Initiating the reaction at a low temperature (e.g., 0-5 °C) during the addition of the brominating agent helps control the reaction rate and improve selectivity. The reaction may then be allowed to warm to room temperature.

  • Choice of Solvent: The solvent can significantly impact the reaction. Acetic acid, methanol, and dichloromethane are common choices. The ideal solvent should dissolve the starting material and facilitate the desired reaction pathway without promoting side reactions.

  • Purity of Reagents: The quality of the brominating agent, particularly NBS, is important as it can decompose over time. Using fresh or purified NBS is recommended for reproducibility and high yield.

Q3: What are the primary impurities and side products encountered in this synthesis?

A3: The main side products include:

  • Dibrominated Products: Over-bromination can lead to the formation of 1-(3-Amino-2,4-dibromophenyl)ethanone or other dibrominated isomers.

  • Regioisomers: While the 4-position is the major product due to the directing effects of the amino and acetyl groups, small amounts of other isomers, such as 1-(3-Amino-6-bromophenyl)ethanone, can sometimes form.

  • Unreacted Starting Material: Incomplete conversion will leave residual 3-aminoacetophenone in the crude product mixture.

Q4: What are the most effective methods for purifying the final product?

A4: Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective. The crude product is dissolved in the minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.

  • Column Chromatography: For separating mixtures with close polarities or removing persistent impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade upon exposure to light and moisture.1. Use a fresh bottle of NBS or recrystallize the existing stock from water. Ensure it is stored in a cool, dark, and dry place.
2. Incorrect Reaction Temperature: The reaction may be too slow if the temperature is too low, or side reactions may dominate if it's too high.2. Add the brominating agent at a reduced temperature (0-5 °C) to control the initial exothermic reaction, then allow the mixture to slowly warm to room temperature and stir for several hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
3. Insufficient Reaction Time: The reaction may not have reached completion.3. Monitor the reaction using TLC until the starting material spot has been consumed. Extend the reaction time if necessary.
Multiple Products Observed on TLC 1. Over-bromination: More than one bromine atom is added to the aromatic ring, typically from using an excess of the brominating agent.1. Carefully control the stoichiometry. Use a 1:1 or 1:0.95 molar ratio of brominating agent to 3-aminoacetophenone. Add the brominating agent slowly and in portions to avoid localized high concentrations.
2. Formation of Regioisomers: Bromination occurs at other positions on the ring.2. While the 4-position is strongly favored, solvent choice can influence regioselectivity. Acetic acid is often a good solvent for controlling this. Purification via column chromatography will be necessary to separate the isomers.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Residual solvent or side products can inhibit crystallization.1. Ensure the crude product is thoroughly dried under vacuum to remove any residual solvent. If it remains oily, attempt purification by column chromatography.
2. Incorrect Recrystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization.2. Experiment with different solvent systems. Good candidates include ethanol/water, isopropanol/water, or ethyl acetate/hexanes. Try dissolving the oil in a small amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexanes) until turbidity persists, then cool. Trituration (stirring the oil with a poor solvent like hexanes) can also help induce solidification.
Difficulty Monitoring Reaction by TLC 1. Similar Polarity of Compounds: The starting material and product may have very similar Rf values in the chosen eluent.1. Adjust the polarity of your TLC eluent system. A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. Vary the ratio to achieve better separation between the spots corresponding to the starting material and the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via NBS Bromination

Materials:

  • 1-(3-aminophenyl)ethanone (3-aminoacetophenone)

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 1-(3-aminophenyl)ethanone in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Cool the flask in an ice-water bath to 0-5 °C with stirring.

  • Slowly add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed (typically 2-4 hours).

  • Once complete, pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Add saturated sodium thiosulfate solution to quench any remaining bromine/NBS.

  • Extract the aqueous mixture with dichloromethane (3 x volume of acetic acid used).

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Yield

The following table, based on general principles of aromatic bromination, illustrates how different parameters can affect the outcome.[1][2] Researchers should perform their own optimization experiments.

Entry Brominating Agent (Equivalents) Solvent Temperature Typical Yield Range Key Observation
1NBS (1.0)Acetic Acid0 °C to RT80-90%Good selectivity for the mono-brominated product.
2NBS (1.2)Acetic AcidRT65-75%Increased formation of dibrominated side products.
3Br₂ (1.0)Acetic Acid0 °C to RT75-85%Effective, but requires more careful handling than NBS.
4NBS (1.0)MethanolRT70-80%Can be effective, but may require longer reaction times.

Visualizations

SynthesisWorkflow Reactants Reactants (3-Aminoacetophenone, NBS) Setup Reaction Setup (Dissolve in Acetic Acid, Cool to 0°C) Reactants->Setup Reaction Reaction (Add NBS, Stir at RT, Monitor by TLC) Setup->Reaction Workup Workup (Quench, Neutralize, Extract) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Final Pure Product This compound Purify->Final

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingTree Problem Problem Observed LowYield Low Yield? Problem->LowYield e.g. TLC_Issues Multiple Spots on TLC? Problem->TLC_Issues e.g. CheckReagents Check NBS Quality (Use fresh/recrystallized) LowYield->CheckReagents Cause CheckTemp Optimize Temperature (Add cold, warm to RT) LowYield->CheckTemp Cause CheckStoich Verify Stoichiometry (Use 1.0 eq. NBS) TLC_Issues->CheckStoich Cause: Over-bromination Purify Purify by Column Chromatography TLC_Issues->Purify Solution: Isomer Separation

Caption: A troubleshooting decision tree for common synthesis issues.

ReactionPathway sub 3-Aminoacetophenone plus1 + NBS prod This compound (Desired Product) plus2 + NBS (Excess) side_prod Dibrominated Product (Side Product) plus1->prod Main Reaction in_solvent Acetic Acid, RT plus2->side_prod Side Reaction in_solvent2

Caption: Reaction scheme showing the desired synthesis and a common side reaction.

References

common side products in the synthesis of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(3-Amino-4-bromophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the multi-step synthesis of this compound. The synthesis typically proceeds in three main stages:

  • Protection of the Amino Group: Acetylation of 4-bromoaniline to form N-(4-bromophenyl)acetamide.

  • Friedel-Crafts Acylation: Acylation of N-(4-bromophenyl)acetamide to yield N-(5-acetyl-2-bromophenyl)acetamide.

  • Deprotection of the Amino Group: Hydrolysis of the acetyl group to afford the final product, this compound.

Below are common questions and troubleshooting tips for each stage.

Stage 1: Acetylation of 4-bromoaniline

Question 1: What are the common side products during the acetylation of 4-bromoaniline?

Answer: The acetylation of 4-bromoaniline is generally a high-yielding reaction. However, improper reaction conditions can lead to the formation of impurities. The most common side product is the di-acetylated product, where the acetyl group adds to the nitrogen twice. This is more likely to occur with a large excess of acetic anhydride and prolonged reaction times. Unreacted 4-bromoaniline may also be present if the reaction does not go to completion.

Troubleshooting:

  • Problem: Presence of di-acetylated product.

    • Solution: Use a stoichiometric amount or a slight excess of acetic anhydride. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

  • Problem: Incomplete reaction with starting material remaining.

    • Solution: Ensure the reaction temperature is adequate. If using a base like pyridine, ensure it is present in a sufficient amount to neutralize the acetic acid byproduct.

Stage 2: Friedel-Crafts Acylation of N-(4-bromophenyl)acetamide

Question 2: What are the expected regioisomers and other side products in the Friedel-Crafts acylation of N-(4-bromophenyl)acetamide?

Answer: The Friedel-Crafts acylation of N-(4-bromophenyl)acetamide is the most critical step in terms of controlling regioselectivity. The directing effects of the substituents on the aromatic ring (the ortho,para-directing acetamido group and the ortho,para-directing but deactivating bromo group) primarily guide the incoming acetyl group.

The desired product is N-(5-acetyl-2-bromophenyl)acetamide , resulting from acylation at the position ortho to the acetamido group and meta to the bromo group.

However, several side products can be formed:

  • Regioisomers:

    • N-(3-acetyl-4-bromophenyl)acetamide: Acylation at the position meta to the acetamido group and ortho to the bromo group. This is generally a minor product due to the stronger directing effect of the acetamido group.

  • Poly-acylated products: While the acetyl group is deactivating, forcing conditions (high temperature, long reaction times, large excess of acylating agent and catalyst) can lead to the introduction of a second acetyl group on the ring.

  • De-acetylation: The acidic conditions of the Friedel-Crafts reaction can potentially lead to the hydrolysis of the acetamido protecting group, which would then lead to byproducts from the reaction of the free amine.

  • Complexation: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the carbonyl oxygen of the acetamido group and the newly introduced ketone, which requires a stoichiometric amount of the catalyst and proper workup to break the complex.

Troubleshooting:

  • Problem: Low yield of the desired regioisomer.

    • Solution: Carefully control the reaction temperature, typically keeping it low to enhance selectivity. The choice of solvent can also influence the isomer ratio. Non-polar solvents like carbon disulfide or nitrobenzene are often used.

  • Problem: Formation of poly-acylated products.

    • Solution: Use a stoichiometric amount of the acylating agent (acetyl chloride or acetic anhydride) and the Lewis acid catalyst. Avoid high reaction temperatures and prolonged reaction times.

  • Problem: Difficulty in isolating the product from the reaction mixture.

    • Solution: A proper aqueous workup is crucial to decompose the aluminum chloride complexes. This is typically done by pouring the reaction mixture into ice-cold dilute acid (e.g., HCl).

Data Presentation: Regioselectivity in Friedel-Crafts Acylation

SubstituentPositionActivating/DeactivatingDirecting Effect
-NHCOCH₃1ActivatingOrtho, Para
-Br4DeactivatingOrtho, Para

The combination of these effects favors substitution at the positions ortho to the strongly activating acetamido group.

Stage 3: Deprotection of N-(5-acetyl-2-bromophenyl)acetamide

Question 3: What are the potential issues during the hydrolysis of the acetyl protecting group?

Answer: The final step is the hydrolysis of the amide to reveal the free amino group. This can be achieved under acidic or basic conditions.

  • Acidic Hydrolysis (e.g., with HCl):

    • Potential Issue: Incomplete hydrolysis, leaving some of the protected starting material.

    • Troubleshooting: Ensure a sufficient concentration of acid and adequate heating (reflux) for a sufficient duration. Monitor the reaction by TLC.

  • Basic Hydrolysis (e.g., with NaOH):

    • Potential Issue: Potential for side reactions if other base-sensitive functional groups are present. For this specific molecule, basic hydrolysis is generally effective.

    • Troubleshooting: Control the temperature and reaction time to avoid degradation of the product.

Experimental Protocols

A detailed, step-by-step protocol is essential for reproducible results. The following is a general outline based on standard organic synthesis procedures.

Protocol 1: Acetylation of 4-bromoaniline

  • Dissolve 4-bromoaniline in a suitable solvent (e.g., glacial acetic acid).

  • Add acetic anhydride dropwise to the solution while stirring.

  • Heat the reaction mixture under reflux for a specified time (e.g., 1-2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude N-(4-bromophenyl)acetamide from a suitable solvent (e.g., ethanol/water) to obtain a pure product.

Protocol 2: Friedel-Crafts Acylation of N-(4-bromophenyl)acetamide

  • Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Add acetyl chloride dropwise to the suspension while stirring.

  • Add a solution of N-(4-bromophenyl)acetamide in the same solvent dropwise to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating for a specified period.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, then with a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Hydrolysis of N-(5-acetyl-2-bromophenyl)acetamide

  • Suspend N-(5-acetyl-2-bromophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude this compound from a suitable solvent to obtain the pure product.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key transformations and potential side reactions in the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection 4-Bromoaniline 4-Bromoaniline N-(4-bromophenyl)acetamide N-(4-bromophenyl)acetamide 4-Bromoaniline->N-(4-bromophenyl)acetamide Acetic Anhydride N-(5-acetyl-2-bromophenyl)acetamide N-(5-acetyl-2-bromophenyl)acetamide N-(4-bromophenyl)acetamide->N-(5-acetyl-2-bromophenyl)acetamide Acetyl Chloride, AlCl3 Side_Product_1 N-(3-acetyl-4-bromophenyl)acetamide (Regioisomer) N-(4-bromophenyl)acetamide->Side_Product_1 Minor Pathway This compound This compound N-(5-acetyl-2-bromophenyl)acetamide->this compound Acid or Base Hydrolysis

Caption: Overall synthetic route to this compound.

Troubleshooting_FC_Acylation Start N-(4-bromophenyl)acetamide Desired_Product Desired Product: 1-(5-acetyl-2-bromophenyl)acetamide Start->Desired_Product Controlled Conditions Side_Product_Regioisomer Side Product: Regioisomer Start->Side_Product_Regioisomer Poor Temperature Control Side_Product_Polyacylation Side Product: Polyacylation Start->Side_Product_Polyacylation Excess Reagents/ High Temperature Side_Product_Deacetylation Side Product: Deacetylation Start->Side_Product_Deacetylation Harsh Acidic Conditions

Technical Support Center: Purification of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Amino-4-bromophenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is a dark-colored oil or solid. What could be the cause and how can I fix it?

A1: The appearance of color, typically yellow to brown, can indicate the presence of impurities or degradation products. The amino group in the molecule is susceptible to oxidation, which can form colored byproducts.

  • Troubleshooting Steps:

    • Minimize Exposure: Limit the compound's exposure to air and light during the purification process.

    • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is an excellent method to separate the desired compound from colored impurities.

Q2: I am seeing significant tailing or streaking of my compound on the TLC plate. What is causing this?

A2: The basic amino group on your compound can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to poor separation and "tailing" or streaking on a TLC plate or during column chromatography.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to the solvent mixture will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.

    • Use a Different Stationary Phase: If the issue persists, consider using a different stationary phase, such as neutral or basic alumina, although silica gel is most common.

Q3: My compound won't crystallize from the crude reaction mixture. What should I do?

A3: Failure to crystallize is often due to the presence of impurities that inhibit lattice formation or because the compound is an oil at room temperature.[1]

  • Troubleshooting Steps:

    • Initial Purification: First, attempt to purify the crude material using flash column chromatography to remove the majority of impurities.[1][2] This will often yield a product that is more amenable to crystallization.

    • Solvent Screening: If the product is solid but difficult to recrystallize, perform a systematic solvent screen. Test small amounts of the material in various solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and water/ethanol mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold.[3]

    • Induce Crystallization: If the compound is slow to crystallize from a supersaturated solution, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.

Q4: How do I choose the right eluent system for column chromatography?

A4: The ideal eluent system should provide a good separation between your desired compound and any impurities on a TLC plate. The target compound should have an Rf value between 0.2 and 0.4 for effective separation on a column.

  • Troubleshooting Steps:

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. Start with a relatively non-polar mixture, such as 10:1 Hexane:Ethyl Acetate, and gradually increase the polarity by adding more ethyl acetate.[1]

    • Eluent Selection: Based on TLC, a common starting point for compounds like this is a mixture of hexane (or petroleum ether) and ethyl acetate.[1][2] For this compound, a system in the range of 4:1 to 3:1 Hexane:Ethyl Acetate is often a good starting point.

    • Address Tailing: If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the chosen eluent system for the column.

Quantitative Data Summary

The following table summarizes key quantitative data for the purification of this compound and related compounds.

ParameterValueNotesSource
Melting Point 114-118 °CPhysical property of the pure compound.[4]
Molecular Weight 214.06 g/mol Calculated molecular mass.[4][5]
Column Eluent Ratio 1 3:1Petroleum Ether / Ethyl Acetate. Used for a similar aminophenyl ethanone.[2]
Column Eluent Ratio 2 4:1Petroleum Ether / Ethyl Acetate. Used for a similar aminophenyl ethanone.[2]
Column Eluent Ratio 3 5:1Hexane / Ethyl Acetate. Used for a related aromatic compound.[1]
Example Rf Value ~0.34In a 4:1 Hexane:Ethyl Acetate system. This is an example from a similar compound and should be determined experimentally.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from starting materials, byproducts, and colored impurities.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A mixture of Hexane/Ethyl Acetate (e.g., 4:1 v/v) is a good starting point. Add 0.5% triethylamine if tailing is observed. The target compound should have an Rf of ~0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel (40-63 µm) in the chosen eluent. Pour the slurry into the column, allowing the solvent to drain until it is just above the silica bed. Ensure no air bubbles are trapped.

    • Add another layer of sand (~1 cm) on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate (a solvent drop rate of ~2 inches per minute is a good target).

    • Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying the compound if it is obtained as a solid with a relatively high initial purity.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal volume of a boiling solvent. Ethanol or an ethanol/water mixture are good candidates to test.[3][6] A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through fluted filter paper or a Celite pad to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_decision Method Selection cluster_methods Purification Methods cluster_analysis Final Analysis Crude Crude Product TLC TLC Analysis to Assess Purity and Determine Eluent Crude->TLC Sample Decision Is product an oil or a complex mixture? TLC->Decision Col_Chrom Column Chromatography Decision->Col_Chrom Yes Recrystal Recrystallization Decision->Recrystal No Pure_Product Pure Product Col_Chrom->Pure_Product Recrystal->Pure_Product Final_Analysis Purity Check (TLC, MP, NMR) Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_TLC Start Run TLC of Crude Material Problem Observe TLC Plate Start->Problem Streaking Is there streaking or tailing? Problem->Streaking Good_Spot Spot is well-defined. Rf ≈ 0.3 Streaking->Good_Spot No Action Add 0.5-1% Triethylamine to the eluent Streaking->Action Yes Result Proceed to Column Chromatography with the chosen eluent system Good_Spot->Result Action->Result

Caption: Troubleshooting guide for TLC analysis prior to column chromatography.

References

troubleshooting guide for reactions involving 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(3-Amino-4-bromophenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their synthetic endeavors with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses three primary reactive sites:

  • The Aryl Bromide: The bromine atom is susceptible to substitution via various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.

  • The Amino Group: The primary amine is a nucleophile and can participate in reactions like amide bond formation, Schiff base condensation, and the synthesis of heterocyclic rings.

  • The Acetyl Group: The methyl group of the acetyl moiety is weakly acidic and can be involved in condensation reactions, while the carbonyl group can undergo nucleophilic attack.

Q2: What are the common solvents for reactions involving this compound?

A2: The choice of solvent depends on the specific reaction. Common solvents include:

  • For cross-coupling reactions: Toluene, dioxane, DMF, and DME are frequently used.

  • For condensation reactions: Ethanol, methanol, and acetic acid are common choices.

  • It is crucial to use anhydrous solvents for most cross-coupling reactions to prevent catalyst deactivation and unwanted side reactions.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane, with the polarity adjusted to achieve good separation of the starting material and product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide of this compound with a boronic acid or ester.

Common Issues & Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst: The palladium catalyst may have decomposed. 2. Poorly Soluble Base: The base (e.g., K₃PO₄, K₂CO₃) is not sufficiently soluble. 3. Electron-Rich Substrate: The electron-donating amino group can slow down the oxidative addition step.[1]1. Use fresh catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Grind the base to a fine powder before use. Consider using a phase-transfer catalyst or a more soluble base like Cs₂CO₃. The addition of a small amount of water can sometimes improve the solubility and efficacy of inorganic bases.[1] 3. Use a more electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to accelerate the oxidative addition.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. High Catalyst Loading: Excessive palladium can lead to side reactions.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction. 2. Reduce the catalyst loading to the recommended amount (typically 1-5 mol%).
Debromination of Starting Material 1. Presence of Hydride Sources: Impurities in reagents or solvents can act as hydride sources. 2. Certain Ligands/Bases: Some combinations can promote hydrodebromination.1. Use high-purity, anhydrous solvents and reagents. 2. Screen different ligand and base combinations to minimize this side reaction.

Logical Troubleshooting Workflow for Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_base Is the base sufficiently soluble and active? check_catalyst->check_base Yes solution1 Use fresh catalyst, ensure inert conditions. check_catalyst->solution1 No check_ligand Is the ligand appropriate for an electron-rich substrate? check_base->check_ligand Yes solution2 Grind base, add water, or use a more soluble base. check_base->solution2 No check_reagents Are reagents and solvents pure and anhydrous? check_ligand->check_reagents Yes solution3 Switch to electron-rich Buchwald ligands. check_ligand->solution3 No solution4 Use high-purity, anhydrous reagents and solvents. check_reagents->solution4 No

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Friedländer Annulation

The Friedländer synthesis is a classic method for constructing quinolines from a 2-aminoaryl ketone and a compound containing a reactive α-methylene group.

Common Issues & Solutions

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Quinolines 1. Inefficient Catalyst: The acid or base catalyst is not effective. 2. Unwanted Side Reactions: Self-condensation of the methylene-containing reactant can occur.[2] 3. Deactivated Amine: The amino group may be protonated under strongly acidic conditions, reducing its nucleophilicity.1. Screen a variety of catalysts, including Lewis acids (e.g., In(OTf)₃, ZnCl₂) or Brønsted acids (e.g., p-TsOH).[3] For base-catalyzed reactions, consider using piperidine or KOH.[4] 2. Use a molar excess of this compound or add the methylene-containing reactant slowly to the reaction mixture. 3. Use a milder acid catalyst or perform the reaction at a higher temperature to favor the desired cyclization.
Formation of Regioisomers Use of an Unsymmetrical Ketone: An unsymmetrical ketone with two different α-methylene groups can lead to a mixture of regioisomers.[2]1. Choose a symmetrical ketone if possible. 2. If an unsymmetrical ketone is necessary, explore different catalysts and reaction conditions to favor the formation of the desired isomer. Lewis acid catalysts can sometimes offer better regioselectivity.[3]
Difficult Product Purification Tar Formation: High reaction temperatures or strong acid/base catalysis can lead to the formation of polymeric byproducts.1. Lower the reaction temperature and extend the reaction time. 2. Use a milder catalyst. 3. Consider performing the reaction under solvent-free conditions, which can sometimes lead to cleaner reactions and easier purification.[5]

Experimental Workflow for Friedländer Annulation

Friedlander_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 This compound mixing Mix Reactants and Catalyst reactant1->mixing reactant2 α-Methylene Ketone reactant2->mixing catalyst Acid or Base Catalyst catalyst->mixing heating Heat Reaction Mixture mixing->heating quench Quench Reaction heating->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Quinolone Product purification->product

Caption: General experimental workflow for the Friedländer annulation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Friedländer Annulation

This protocol describes a general method for the synthesis of quinolines from this compound and a ketone with an α-methylene group.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone, 1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH, 0.1 equivalents)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, the ketone, and p-TsOH in toluene.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

optimization of reaction parameters for 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Amino-4-bromophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are two primary synthetic strategies for preparing this compound:

  • Route A: Bromination of 3-Aminoacetophenone. This involves the direct bromination of 3-aminoacetophenone. However, to avoid polybromination, a protection-deprotection sequence of the amino group is typically required.

  • Route B: Reduction of 1-(4-bromo-3-nitrophenyl)ethanone. This is often the more direct route, involving the reduction of a nitro precursor to the desired amine.

Q2: How can I purify the final product, this compound?

The most common method for purification is recrystallization. A typical procedure involves dissolving the crude product in a minimal amount of hot ethanol and then adding water until turbidity is observed. Upon cooling, the purified product should crystallize.

Q3: What are the key safety precautions to consider during this synthesis?

  • Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids and Bases: Strong acids and bases used in the synthesis are corrosive. Handle them with care and appropriate PPE.

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, ensure the setup is properly assembled to handle hydrogen gas, which is flammable.

Troubleshooting Guides

Route A: Bromination of 3-Aminoacetophenone (via Protection)

This route involves the acetylation of the amino group, followed by bromination and subsequent deprotection.

Issue 1: Low yield of the acetylated product (N-(3-acetylphenyl)acetamide).

Possible Cause Troubleshooting Step
Incomplete reaction.Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of product during workup.Ensure the pH is properly adjusted during the workup to precipitate the product. Avoid excessive washing.
Impure starting material.Use purified 3-aminoacetophenone.

Issue 2: Formation of multiple brominated products.

Possible Cause Troubleshooting Step
Over-activation of the aromatic ring.The amino group is a strong activating group, leading to multiple brominations.[1][2][3][4] It is crucial to protect the amino group as an amide (acetanilide) to moderate its activating effect.[2][5]
Harsh reaction conditions.Perform the bromination at a lower temperature (e.g., 0-5°C) to improve selectivity.

Issue 3: Incomplete deprotection of the acetyl group.

| Possible Cause | Troubleshooting Step | | Insufficient acid or base catalyst. | Increase the concentration or amount of the acid or base used for hydrolysis. | | Short reaction time or low temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is fully consumed. |

Route B: Reduction of 1-(4-bromo-3-nitrophenyl)ethanone

This is a common and often preferred method for synthesizing the target compound.

Issue 1: Incomplete reduction of the nitro group.

| Possible Cause | Troubleshooting Step | | Insufficient reducing agent. | Use a larger excess of the reducing agent (e.g., iron powder, tin(II) chloride).[6][7] | | Inactive catalyst (for catalytic hydrogenation). | Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the system is free of catalyst poisons like sulfur compounds. | | Low reaction temperature. | For metal/acid reductions, gentle heating or refluxing may be necessary to drive the reaction to completion.[8] | | Poor solubility of the starting material. | Choose a solvent system in which the starting material is more soluble. For hydrophobic compounds, a co-solvent like THF or ethanol can be beneficial.[9] |

Issue 2: Formation of side products.

| Possible Cause | Troubleshooting Step | | Over-reduction of the ketone group. | Use a milder reducing agent that selectively reduces the nitro group over the ketone. Metal/acid combinations like Fe/HCl or SnCl2/HCl are generally selective.[6][8] | | Formation of azo or azoxy compounds. | This can occur with certain reducing agents like LiAlH4 for aromatic nitro compounds.[10] Stick to more reliable methods like catalytic hydrogenation or metal/acid reductions. |

Issue 3: Difficulty in isolating the product.

| Possible Cause | Troubleshooting Step | | Product remains in solution. | After the reaction, adjust the pH to basic to precipitate the free amine. | | Emulsion formation during workup. | Add a saturated brine solution to help break up the emulsion. | | Product is an oil. | If the product oils out instead of crystallizing, try scratching the inside of the flask or adding a seed crystal. Alternatively, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent. |

Experimental Protocols

Protocol 1: Synthesis via Reduction of 1-(4-bromo-3-nitrophenyl)ethanone

This protocol is adapted from a similar reduction procedure.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-(4-bromo-3-nitrophenyl)ethanone and iron powder.

  • Addition of Acid: Slowly add concentrated hydrochloric acid dropwise to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, filter the hot solution to remove the remaining iron.

  • Isolation: Cool the filtrate and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Table 1: Example Reaction Parameters for Nitro Reduction
ParameterValueReference
Starting Material4-(4-bromo-3-nitrophenyl)-4-oxobutanoic acid[8]
Reducing AgentIron powder[8]
AcidConcentrated HCl[8]
Reaction Time4 hours[8]
Reaction TemperatureReflux[8]

Visualizations

Logical Workflow for Troubleshooting Nitro Reduction

G start Nitro Reduction Reaction tlc Monitor by TLC start->tlc incomplete Incomplete Reaction tlc->incomplete Starting material remains complete Reaction Complete tlc->complete No starting material troubleshoot Troubleshooting incomplete->troubleshoot workup Workup & Purification complete->workup increase_reagent Increase Reducing Agent/Catalyst troubleshoot->increase_reagent increase_time_temp Increase Time/Temperature troubleshoot->increase_time_temp check_purity Check Starting Material Purity troubleshoot->check_purity increase_reagent->start increase_time_temp->start check_purity->start G cluster_0 Route A cluster_1 Route B start_A 3-Aminoacetophenone protection Protection (Acetylation) start_A->protection bromination Bromination protection->bromination deprotection Deprotection (Hydrolysis) bromination->deprotection final_product This compound deprotection->final_product start_B 1-(4-bromo-3-nitrophenyl)ethanone reduction Reduction start_B->reduction reduction->final_product

References

Technical Support Center: Synthesis of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Amino-4-bromophenyl)ethanone. Our aim is to help you identify and mitigate the formation of common impurities, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

The most common laboratory-scale synthesis involves the direct bromination of 3-aminoacetophenone. The primary impurities encountered during this process are typically over-brominated products, such as 1-(3-Amino-2,4-dibromophenyl)ethanone, and unreacted starting material. Isomeric impurities may also form to a lesser extent depending on the reaction conditions.

Q2: How can I minimize the formation of di-brominated impurities?

The formation of di-brominated byproducts is a common issue due to the activating nature of the amino group. To minimize this, it is crucial to control the stoichiometry of the brominating agent. A slight molar deficit or an equimolar amount of the brominating agent relative to the 3-aminoacetophenone is recommended. Additionally, controlling the reaction temperature and the rate of addition of the brominating agent can significantly reduce over-bromination.

Q3: Is it necessary to protect the amino group before bromination?

While direct bromination is feasible, protecting the amino group, for example, through acetylation to form 3-acetamidoacetophenone, can offer better control over the reaction and prevent side reactions associated with the amino group. This strategy, however, adds extra steps to the synthesis (protection and deprotection). For processes where high purity is critical, this is a recommended approach.

Q4: What are the best practices for purifying the final product?

Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical; common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethanol and water. Column chromatography can also be employed for more challenging separations of closely related impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of di-brominated impurity detected Excess of brominating agent.Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent. Consider a slight substoichiometric amount.
Reaction temperature is too high.Maintain a low and consistent reaction temperature.
Rapid addition of the brominating agent.Add the brominating agent dropwise over an extended period to maintain a low localized concentration.
Presence of unreacted 3-aminoacetophenone Insufficient amount of brominating agent.Ensure the accurate measurement and addition of the brominating agent.
Reaction time is too short.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Low reaction temperature.While low temperatures are good for selectivity, ensure the temperature is sufficient for the reaction to proceed to completion.
Formation of other isomeric impurities Non-optimal solvent or brominating agent.Experiment with different solvent systems and milder brominating agents such as N-bromosuccinimide (NBS).
Product is difficult to crystallize Presence of significant impurities.Attempt to purify a small sample by column chromatography to obtain a seed crystal.
Incorrect recrystallization solvent.Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature.

Experimental Protocols

Protocol 1: Direct Bromination of 3-Aminoacetophenone
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminoacetophenone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (1 equivalent) in the same solvent. Add the bromine solution dropwise to the stirred solution of 3-aminoacetophenone over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Bromination with a Protected Amino Group
  • Protection (Acetylation): React 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to form 3-acetamidoacetophenone.

  • Bromination: Dissolve the 3-acetamidoacetophenone in a suitable solvent and perform the bromination as described in Protocol 1. The acetyl group moderates the reactivity, leading to a more controlled bromination.

  • Deprotection (Hydrolysis): After purification of the brominated intermediate, hydrolyze the acetyl group by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the final product, this compound.

  • Isolation and Purification: Neutralize the reaction mixture and isolate the product as described in Protocol 1. Recrystallize to obtain the pure compound.

Visualizations

Synthesis_Pathway 3-Aminoacetophenone 3-Aminoacetophenone This compound This compound 3-Aminoacetophenone->this compound Br2, Acetic Acid

Caption: Synthetic pathway for this compound.

Impurity_Formation This compound This compound 1-(3-Amino-2,4-dibromophenyl)ethanone 1-(3-Amino-2,4-dibromophenyl)ethanone This compound->1-(3-Amino-2,4-dibromophenyl)ethanone Excess Br2

Caption: Formation of a common di-brominated impurity.

Troubleshooting_Workflow start Synthesis of this compound check_purity Check Purity (TLC, HPLC, NMR) start->check_purity high_purity High Purity Achieved check_purity->high_purity Yes low_purity Low Purity check_purity->low_purity No identify_impurity Identify Impurity low_purity->identify_impurity dibrominated Di-brominated Impurity identify_impurity->dibrominated Di-brominated starting_material Unreacted Starting Material identify_impurity->starting_material Starting Material other Other Impurities identify_impurity->other Other adjust_stoichiometry Adjust Stoichiometry of Br2 dibrominated->adjust_stoichiometry optimize_temp Optimize Temperature dibrominated->optimize_temp increase_time Increase Reaction Time starting_material->increase_time change_reagents Change Brominating Agent/Solvent other->change_reagents purify Purify (Recrystallization/Chromatography) adjust_stoichiometry->purify optimize_temp->purify increase_time->purify change_reagents->purify purify->check_purity

Caption: Troubleshooting workflow for impurity issues.

Technical Support Center: Regioselective Functionalization of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 1-(3-Amino-4-bromophenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the chemical modification of this versatile building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with experimental protocols and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges in the regioselective functionalization of this compound stem from the presence of multiple reactive sites: the bromo group at the C4 position, the amino group at the C3 position, and the acetyl group at the C1 position. Key challenges include:

  • Chemoselectivity: Directing the reaction to the desired functional group (e.g., the C-Br bond) without unintended reactions at the amino or acetyl groups.

  • Regioselectivity: In reactions like C-H activation, controlling the position of functionalization on the aromatic ring.

  • Side Reactions: The amino group can coordinate with the metal catalyst, potentially leading to catalyst deactivation or undesired side reactions. The acetyl group's enolizable protons can also lead to side reactions under basic conditions.

  • Protecting Group Strategy: Deciding whether to protect the amino group to prevent interference, which adds extra steps to the synthesis.

Q2: Which cross-coupling reactions are commonly used for the functionalization of the C-Br bond in this compound?

A2: The C-Br bond is the most common site for functionalization using palladium-catalyzed cross-coupling reactions. The three most utilized reactions are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

Q3: Is it necessary to protect the amino group before performing cross-coupling reactions?

A3: While protection of the amino group (e.g., as a carbamate) can prevent potential side reactions and catalyst inhibition, many modern palladium catalyst systems exhibit high functional group tolerance, allowing for successful "protection-free" cross-coupling reactions. The decision to use a protecting group often depends on the specific reaction, the coupling partners, and the catalyst system employed. For sensitive substrates or when optimizing for very high yields, a protecting group strategy may be beneficial.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired biaryl product.

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Troubleshooting_Suzuki cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Suzuki Coupling Catalyst Catalyst Inactivity/ Decomposition Problem->Catalyst Base Inappropriate Base Selection/Strength Problem->Base Solvent Poor Solvent Choice Problem->Solvent Deboronation Protodeboronation of Boronic Acid Problem->Deboronation Solution_Catalyst Screen different Pd sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands (e.g., SPhos, XPhos). Use pre-catalysts. Catalyst->Solution_Catalyst Solution_Base Use a weaker base (e.g., K2CO3, K3PO4) to avoid acetyl group side reactions. Ensure anhydrous conditions. Base->Solution_Base Solution_Solvent Try polar aprotic solvents like 1,4-dioxane or DMF, often with water. Solvent->Solution_Solvent Solution_Deboronation Use boronic esters (e.g., pinacol esters). Use KF as the base. Deboronation->Solution_Deboronation

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Inactivity/Decomposition The amino group can coordinate to the palladium center, inhibiting the catalytic cycle. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, Xantphos, SPhos) to find a more robust system. The use of pre-catalysts can also be beneficial.
Inappropriate Base Strong bases (e.g., NaOt-Bu) can promote side reactions involving the acetyl group's enolizable protons. Use milder inorganic bases like K₂CO₃ or K₃PO₄.[1] The base is crucial for activating the boronic acid.[2]
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid. Using boronic esters (e.g., pinacol esters) can mitigate this issue. Alternatively, using potassium fluoride (KF) as the base can sometimes suppress protodeboronation.
Poor Solvent Choice The choice of solvent can significantly impact the reaction rate and yield. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often effective.[3]
Buchwald-Hartwig Amination

Issue: Formation of side products or no reaction.

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Troubleshooting_Buchwald cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Side Products/No Reaction in Buchwald-Hartwig Catalyst Catalyst Poisoning by Amino Group Problem->Catalyst Base Base Incompatibility Problem->Base Ligand Inappropriate Ligand Problem->Ligand Hydrodehalogenation Hydrodehalogenation Problem->Hydrodehalogenation Solution_Catalyst Use bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Consider protecting the amino group. Catalyst->Solution_Catalyst Solution_Base Use NaOt-Bu or K3PO4. Ensure base is finely powdered and anhydrous. Base->Solution_Base Solution_Ligand Screen a variety of ligands to find the optimal one for your specific amine. Ligand->Solution_Ligand Solution_Hydrodehalogenation Optimize reaction temperature and time. Use a different ligand/base combination. Hydrodehalogenation->Solution_Hydrodehalogenation

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Poisoning The substrate's amino group can act as a ligand, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can mitigate this effect.[4] Alternatively, protecting the amino group as a carbamate (e.g., Boc) can be effective.
Base Incompatibility The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is a common choice, but for substrates sensitive to strong bases, potassium phosphate (K₃PO₄) can be a milder alternative.[4] Ensure the base is fresh and anhydrous.
Hydrodehalogenation This side reaction results in the replacement of the bromine atom with hydrogen. It can be minimized by optimizing the reaction temperature and time, or by screening different ligand-base combinations.
No Reaction with Primary Amines Coupling with primary amines can sometimes be challenging. Bidentate phosphine ligands like BINAP or DPPF were developed to improve the efficiency of such couplings.[5]
Sonogashira Coupling

Issue: Homocoupling of the alkyne (Glaser coupling) and low yield of the desired product.

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Troubleshooting_Sonogashira cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Homocoupling/Low Yield in Sonogashira Copper Excessive Copper(I) Catalyst Problem->Copper Oxygen Presence of Oxygen Problem->Oxygen Catalyst Palladium Catalyst Inactivity Problem->Catalyst Base Inefficient Base Problem->Base Solution_Copper Reduce the amount of Cu(I) co-catalyst. Consider copper-free conditions. Copper->Solution_Copper Solution_Oxygen Thoroughly degas all solvents and reagents. Maintain an inert atmosphere (N2 or Ar). Oxygen->Solution_Oxygen Solution_Catalyst Screen different Pd sources (e.g., Pd(PPh3)2Cl2) and ligands. Catalyst->Solution_Catalyst Solution_Base Use a suitable amine base like triethylamine or diisopropylamine. Base->Solution_Base

Caption: Troubleshooting Sonogashira coupling side reactions.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Alkyne Homocoupling This is a common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic conditions (degas solvents and use an inert atmosphere). Reducing the amount of copper catalyst or switching to "copper-free" Sonogashira conditions can also be effective.[6][7][8]
Low Yield In addition to homocoupling, low yields can result from catalyst deactivation. The amino group on the substrate can interfere with the palladium catalyst. Screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands may be necessary. The choice of amine base (e.g., triethylamine, diisopropylamine) is also crucial for the reaction's success.[6]
Reaction Temperature For aryl bromides, heating is often required. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions. An optimal temperature is typically between 80-120°C.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

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Protocol_Suzuki start Start reagents Combine this compound (1 equiv.), arylboronic acid (1.2 equiv.), Pd catalyst (1-5 mol%), and base (2-3 equiv.) in a reaction vessel. start->reagents degas Evacuate and backfill with an inert gas (N2 or Ar) 3 times. reagents->degas solvent Add degassed solvent (e.g., 1,4-dioxane/water 4:1). degas->solvent heat Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS. solvent->heat workup Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. heat->workup purify Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 90 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[3]

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for the specific amine coupling partner.

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Protocol_Buchwald start Start reagents Combine this compound (1 equiv.), Pd pre-catalyst (1-2 mol%), ligand (1.2-2.4 mol%), and base (1.4 equiv.) in a reaction vessel. start->reagents degas Evacuate and backfill with an inert gas (N2 or Ar) 3 times. reagents->degas add_amine_solvent Add the amine (1.2 equiv.) and degassed solvent (e.g., toluene). degas->add_amine_solvent heat Heat the reaction mixture at 100-110 °C and monitor by TLC or LC-MS. add_amine_solvent->heat workup Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. heat->workup purify Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol).

  • Add the amine (1.2 mmol) and anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions

The following table summarizes typical starting conditions for the functionalization of this compound. Optimization will likely be required for specific substrates.

ReactionPalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)90-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)NaOt-Bu (1.4 eq)Toluene or Dioxane100-110
Sonogashira PdCl₂(PPh₃)₂ (2-5 mol%)PPh₃Et₃NDMF or THF80-100
Sonogashira (Cu-free) Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₂CO₃ (2 eq)Acetonitrile80

References

stability issues of 1-(3-Amino-4-bromophenyl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-(3-Amino-4-bromophenyl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. The compound is a solid at room temperature.

Q2: What are the main stability concerns for this compound?

Based on its chemical structure (an aromatic amine and a ketone), the primary stability concerns are:

  • Oxidation: The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities.

  • Photodegradation: Aromatic amines can be sensitive to light, leading to degradation.[1] It is crucial to protect the compound from direct sunlight and UV radiation.

  • Acidic and Basic Conditions: The compound may exhibit instability in strong acidic or strong basic solutions.[1] The amino group can be protonated in acidic conditions, and hydrolysis of the ketone or other reactions may occur at pH extremes.

  • Thermal Stress: Elevated temperatures can lead to decomposition. Studies on the similar compound 4-bromoaniline show significant decomposition at temperatures above 200°C.[1]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of aromatic amines and ketones, potential degradation products could include:

  • Oxidation products: Nitroso, nitro, and azoxy derivatives from the oxidation of the amino group.[2][3] Polymerization can also occur.

  • Photodegradation products: Complex mixtures resulting from free-radical reactions. For the related compound 4-bromoaniline, photodegradation can yield aniline and other by-products.[1]

  • Hydrolysis products: Under strong acidic or basic conditions, cleavage of the acetyl group is a possibility, though less likely than reactions involving the amino group.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with Mass Spectrometry (LC-MS) for the identification of degradation products.[4] A suitable HPLC method should be able to separate the parent compound from all potential degradation products.

Troubleshooting Guides

Issue 1: The solid this compound has changed color over time (e.g., from off-white to brownish).

  • Potential Cause: This is a strong indication of oxidation or photodegradation. The amino group is prone to oxidation, which often results in colored impurities. Exposure to light can also cause discoloration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a dry environment.

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the material under an inert atmosphere (e.g., nitrogen or argon).

    • Purity Check: Analyze a sample of the discolored material using a validated analytical method (e.g., HPLC) to determine the purity and identify potential degradation products.

    • Purification: If the impurity levels are unacceptable, purification by recrystallization may be possible.

Issue 2: Inconsistent results are observed when using solutions of this compound.

  • Potential Cause: The compound may be degrading in the solution. The stability in solution is highly dependent on the solvent, pH, and exposure to light and air.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.

    • Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Control pH: If working with aqueous solutions, buffer the solution to a neutral or slightly acidic pH, as strong bases and acids can promote degradation.[1]

    • Deoxygenate Solvents: For applications requiring high stability, consider using deoxygenated solvents to minimize oxidation.

    • Conduct a Solution Stability Study: Analyze the solution at different time points after preparation to determine the rate of degradation under your specific experimental conditions.

Issue 3: Unexpected peaks are appearing in the chromatogram during the analysis of a formulation containing this compound.

  • Potential Cause: These new peaks are likely degradation products resulting from the interaction of this compound with other components in the formulation or from exposure to environmental stressors.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: Subject the compound to forced degradation conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.

    • Use LC-MS: Employ LC-MS to obtain the mass-to-charge ratio of the unknown peaks, which is crucial for their identification and structural elucidation.[4]

    • Evaluate Excipient Compatibility: Conduct compatibility studies by mixing this compound with individual excipients in your formulation and analyzing for the appearance of new peaks over time.

Quantitative Data Summary

The following tables summarize the expected stability of this compound under various stress conditions, based on data from structurally similar compounds like 4-bromoaniline and general knowledge of aromatic amine chemistry. The percentage degradation is an estimate to guide experimental design.

Table 1: Predicted Stability under Hydrolytic Conditions

ConditionTemperatureDurationExpected DegradationPotential Degradation Products
0.1 M HClRoom Temperature24 hoursLow to ModerateSalt formation, potential for slow hydrolysis
0.1 M NaOHRoom Temperature24 hoursModerateOxidation products, potential for hydrolysis
Purified WaterRoom Temperature24 hoursLowMinimal degradation expected

Table 2: Predicted Stability under Oxidative Conditions

ConditionTemperatureDurationExpected DegradationPotential Degradation Products
3% H₂O₂Room Temperature24 hoursHighNitroso, Nitro, Azoxy derivatives, Polymers

Table 3: Predicted Stability under Thermal and Photolytic Conditions

ConditionTemperature/IntensityDurationExpected DegradationPotential Degradation Products
Thermal (Solid)80°C48 hoursLowMinimal degradation expected
Thermal (Solid)>200°CVariableHighDecomposition products[1]
Photolytic (Solid)UV/Visible Light24 hoursModerate to HighColored impurities, aniline derivatives[1]
Photolytic (Solution)UV/Visible Light8 hoursHighComplex mixture of photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep the mixture at 60°C for 8 hours.

    • Cool the solution, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the mixture at 60°C for 4 hours.

    • Cool the solution, neutralize with 1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a thin layer in a petri dish.

    • Heat in an oven at 100°C for 24 hours.

    • Dissolve a portion of the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to a light source providing both UV and visible light (e.g., Xenon lamp) for a specified duration.

    • Dissolve a portion of the stressed solid in the mobile phase for analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm (or Diode Array Detector for peak purity analysis)

  • Injection Volume: 10 µL

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API 1-(3-Amino-4- bromophenyl)ethanone Stock Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Heat, Solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Acid Acidic (HCl, Heat) Stock->Acid Base Basic (NaOH, Heat) Stock->Base Oxidation Oxidative (H2O2) Stock->Oxidation HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - Purity - Degradation Products - Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) Parent This compound Nitroso Nitroso-derivative Parent->Nitroso [O] Polymer Polymeric Impurities Parent->Polymer [O] Photoproducts Complex Mixture of Photoproducts Parent->Photoproducts hv Hydrolyzed Potential Hydrolysis of Acetyl Group Parent->Hydrolyzed H+ / OH- Nitro Nitro-derivative Nitroso->Nitro [O]

Caption: Potential degradation pathways.

References

Technical Support Center: Cross-Coupling Reactions with 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 1-(3-Amino-4-bromophenyl)ethanone in various palladium-catalyzed cross-coupling reactions.

General Troubleshooting and Key Considerations

The substrate, this compound, possesses three key functional groups that can influence the outcome of a cross-coupling reaction: the aryl bromide (the reaction site), a nucleophilic and potentially coordinating amino group (-NH2), and an electron-withdrawing acetyl group (-C(O)CH3). Successful catalyst selection requires balancing the reactivity of the C-Br bond with potential side reactions or catalyst inhibition.

FAQ: General Issues

Q1: My reaction is not proceeding, or the yield is very low. What are the first things to check?

A1: For any cross-coupling reaction, start by verifying the fundamentals:

  • Catalyst Activity: Ensure your palladium source and ligands are not degraded. Palladium(II) precatalysts require in situ reduction to the active Pd(0) state.[1][2] Consider using a pre-formed Pd(0) catalyst like Pd(PPh3)4 or a modern precatalyst that activates reliably.

  • Inert Atmosphere: Reactions are typically sensitive to oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands.[3] Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen).

  • Reagent Quality: Use anhydrous solvents and ensure your base is fresh and dry. The amine base triethylamine, for example, can oxidize in air, which can inhibit palladium-catalyzed reactions.[4] Boronic acids can dehydrate to form unreactive boroxines; check their quality.

  • Temperature: Many cross-coupling reactions require heating to facilitate oxidative addition and reductive elimination.[5] If your reaction is sluggish at a lower temperature, a modest increase may be beneficial.

Q2: I am observing significant formation of palladium black. What does this mean and how can I prevent it?

A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, removing it from the catalytic cycle and halting the reaction. This is often caused by:

  • Unstable Catalytic Species: The choice of ligand is critical for stabilizing the monomeric Pd(0) species.[6] Sterically bulky and electron-rich ligands, such as biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are designed to prevent aggregation.[6]

  • High Temperatures: While heat can be necessary, excessive temperatures can accelerate catalyst decomposition.

  • Solvent Choice: Some solvents may not adequately solubilize the catalytic species, leading to precipitation. Anecdotal evidence suggests THF can sometimes promote the formation of Pd black in Sonogashira couplings.[4]

Q3: Does the free amino group on this compound interfere with the catalysis?

A3: Yes, it is possible. The lone pair on the nitrogen of the amino group can coordinate to the palladium center. This can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle. While many modern catalyst systems are robust enough to tolerate free amines, if you suspect inhibition, you may consider N-protection (e.g., with a Boc or Cbz group), followed by deprotection after the coupling reaction.

Catalyst Selection and Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting common issues encountered during catalyst selection and reaction optimization.

G start Low Yield or No Reaction cat_check Is the catalyst system appropriate? start->cat_check cond_check Are reaction conditions optimal? start->cond_check side_rxn Are side products observed? start->side_rxn reagent_check Are reagents high quality? start->reagent_check ligand Screen Ligands (e.g., Buchwald biarylphosphines, NHCs, PPh3) cat_check->ligand No precatalyst Try different Pd Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3, Pre-formed complexes) cat_check->precatalyst No base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4, NaOtBu) cond_check->base No solvent Change Solvent (e.g., Toluene, Dioxane, DMF, aq. mixtures) cond_check->solvent No temp Increase Temperature Incrementally cond_check->temp No dehalo Hydrodehalogenation (Ar-H)? -> Use less polar solvent, -> Check for water/protic sources side_rxn->dehalo Yes homo Homocoupling? -> Lower temperature, -> Ensure slow addition of reagents side_rxn->homo Yes reagent_sol Use fresh, anhydrous solvents. Use fresh, pure base and coupling partner. Ensure inert atmosphere. reagent_check->reagent_sol No

Caption: A troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.

FAQs: Suzuki-Miyaura Coupling

Q1: What is a good starting catalyst system for a Suzuki coupling with this substrate?

A1: A common and effective starting point is a combination of a Pd(II) precatalyst like Pd(OAc)2 or a Pd(0) source like Pd(PPh3)4 with a suitable ligand. For substrates that can be challenging, modern catalyst systems using bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos) often provide superior results.[6][7] N-heterocyclic carbene (NHC) ligands are also highly effective.[6]

Q2: Which base and solvent should I choose?

A2: The choice of base is crucial for activating the organoboron species.[8]

  • Bases: Inorganic bases are common. Potassium carbonate (K2CO3) is a mild and effective choice. For less reactive systems, stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used.[9]

  • Solvents: The reaction is often performed in a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[9][10] The aqueous phase is essential for the activity of inorganic bases.

Troubleshooting: Suzuki-Miyaura Coupling
ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion 1. Insufficiently active catalyst. 2. Base is too weak. 3. Boronic acid decomposition (protodeboronation).1. Switch to a more active ligand system (e.g., Pd(OAc)2/SPhos). 2. Change base from K2CO3 to K3PO4 or Cs2CO3. 3. Use the boronic acid immediately after purchase or consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[10]
Hydrodehalogenation The primary competing side reaction where the aryl bromide is reduced to an Ar-H bond.1. Ensure strictly anhydrous and anaerobic conditions. 2. Use a less polar solvent system. 3. Sometimes, a change in ligand can suppress this pathway.
Homocoupling of Boronic Acid Oxidative coupling of the boronic acid to form a biaryl byproduct.1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Lower the reaction temperature if possible.

Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene to form a substituted alkene.[11]

FAQs: Heck Reaction

Q1: What catalyst is recommended for a Heck reaction?

A1: The classic catalyst is Pd(OAc)2, often used with phosphine ligands like PPh3 or P(o-tolyl)3.[11] For more challenging substrates, phosphine-free systems or those using N-heterocyclic carbene (NHC) ligands have shown high thermal stability and efficiency.[5][12]

Q2: What base and solvent are typically used?

A2:

  • Bases: Organic bases like triethylamine (Et3N) are very common.[11] Inorganic bases such as K2CO3 or NaOAc are also frequently used.[5][11]

  • Solvents: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard choices.[5]

Troubleshooting: Heck Reaction
ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion 1. Catalyst loading is too low. 2. Insufficiently high temperature. 3. Alkene partner is not sufficiently activated.1. Increase catalyst loading (e.g., from 1 mol% to 2-5 mol%). 2. Heck reactions often require temperatures >100 °C.[5] 3. The reaction works best with electron-deficient alkenes (e.g., acrylates, styrene).[11]
Poor Regioselectivity The aryl group adds to the wrong carbon of the alkene.This is primarily dictated by the electronics and sterics of the alkene. For terminal alkenes, addition to the less substituted carbon is strongly favored.
Isomerization of Product The double bond in the product migrates to a different position.This can sometimes be catalyzed by palladium hydrides formed during the reaction. Minimizing reaction time or adding a hydride scavenger may help.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[13]

FAQs: Sonogashira Coupling

Q1: What is the standard catalyst system for a Sonogashira coupling?

A1: The reaction classically employs a dual catalyst system: a palladium source (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[14]

Q2: Why is a copper co-catalyst used?

A2: The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium center more readily than the alkyne itself, accelerating the overall catalytic cycle.

Q3: What are the typical bases and solvents?

A3:

  • Bases: An amine base, such as triethylamine or diethylamine, is almost always used. It acts as both the base to neutralize the HBr byproduct and often as the solvent or co-solvent.[13]

  • Solvents: The reaction can be run neat in the amine base or in a co-solvent like THF or DMF.[4][15]

Troubleshooting: Sonogashira Coupling
ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive CuI (can be oxidized). 2. Impure or wet amine base/solvent. 3. Catalyst poisoning.1. Use a fresh bottle of CuI or purify it before use.[4] 2. Distill the amine base before use. Ensure solvents are anhydrous.[4] 3. Ensure the alkyne is free of impurities that could coordinate to the metals.
Glaser Homocoupling The terminal alkyne couples with itself to form a diacetylene byproduct.1. This is an oxygen-promoted side reaction. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. 2. Running the reaction at a lower temperature can sometimes minimize this pathway.
Reaction Stalls / Turns Black Catalyst decomposition.1. Try a copper-free Sonogashira protocol, which may use a different ligand system. 2. Lower the reaction temperature. Some suggest that THF can promote Pd black formation; consider using only the amine as the solvent.[4]

General Experimental Protocol (Suzuki-Miyaura Example)

This protocol is a general guideline and should be optimized for specific coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)2, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K3PO4, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Add the this compound, arylboronic acid, and base to an oven-dried Schlenk flask containing a stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The solution should be sparged with inert gas for 15-30 minutes before addition.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

General Palladium Catalytic Cycle

Most of the cross-coupling reactions discussed here proceed through a similar catalytic cycle involving Pd(0) and Pd(II) intermediates.

G pd0 Pd(0)Ln (Active Catalyst) pd2_oa Ar-Pd(II)Ln-Br pd0->pd2_oa Oxidative Addition (+ Ar-Br) pd2_trans Ar-Pd(II)Ln-R pd2_oa->pd2_trans Transmetalation (Suzuki, Sonogashira) or Carbopalladation (Heck) pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product center_node

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Technical Support Center: Workup Procedures for Reactions with 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Amino-4-bromophenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is a versatile building block in organic synthesis.[1] The primary reactive sites are the amino group and the acetyl group, making it suitable for a variety of transformations, including:

  • N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.

  • N-Alkylation: The amino group can be alkylated, although care must be taken to control the degree of alkylation.

  • Condensation Reactions: The amino group and the ketone can participate in condensation reactions to form heterocyclic structures, such as quinolines via the Friedländer synthesis.[2][3][4]

Q2: What are the key safety considerations when working with this compound and its derivatives?

A2: As with all laboratory chemicals, it is crucial to handle this compound and its reaction products with care. Aromatic amines and their derivatives can be toxic, and appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should always be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific compounds you are using.

Troubleshooting Guides

Scenario 1: N-Acylation of this compound

This section provides a troubleshooting guide for the acylation of this compound to form N-(3-acetyl-4-bromophenyl)acetamide.

A solution of this compound (1.0 g, 4.67 mmol) in dichloromethane (DCM, 20 mL) is cooled to 0 °C. Triethylamine (0.70 mL, 5.14 mmol) is added, followed by the dropwise addition of acetyl chloride (0.37 mL, 5.14 mmol). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours.

  • The reaction mixture is quenched by the addition of water (20 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (2 x 15 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a mixture of ethanol and water.

Quantitative Data Summary

ParameterExpected Value
Yield 85-95%
Purity (by NMR) >95%
Melting Point 138-142 °C

Troubleshooting Common Issues

Problem Possible Cause Solution
Low or no product yield Incomplete reaction.Ensure the starting material is fully dissolved. Check the quality of the acylating agent and base. Extend the reaction time or gently warm the reaction mixture.
Product lost during workup.The product may be partially soluble in the aqueous layers. Perform an additional extraction of all aqueous washes. Avoid using excessive amounts of water for washing.
Formation of a dark-colored oil instead of a solid Presence of impurities.Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient.
Incomplete removal of solvent.Ensure the product is thoroughly dried under high vacuum.
Product is difficult to filter during recrystallization Fine precipitate has formed.Allow the recrystallization solution to cool more slowly to encourage the formation of larger crystals.
Product is contaminated with starting material Incomplete reaction.Use a slight excess of the acylating agent. Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting N-Acylation Workup

start Workup Complete check_yield Check Crude Yield start->check_yield low_yield Low Yield check_yield->low_yield < 80% good_yield Good Yield check_yield->good_yield >= 80% check_aq Check Aqueous Layers for Product low_yield->check_aq check_purity Check Purity (TLC/NMR) good_yield->check_purity impure Impure Product check_purity->impure < 95% pure Pure Product check_purity->pure recrystallize Recrystallize impure->recrystallize end Isolated Pure Product pure->end recrystallize->check_purity column Column Chromatography check_aq->column Product Found check_aq->end No Product Found (Re-evaluate reaction)

Caption: Troubleshooting workflow for N-acylation workup.

Scenario 2: Friedländer Synthesis of a Substituted Quinoline

This guide addresses common issues in the synthesis of 8-bromo-7-methyl-2-phenylquinoline from this compound and acetophenone.

A mixture of this compound (1.0 g, 4.67 mmol), acetophenone (0.62 g, 5.14 mmol), and potassium hydroxide (0.52 g, 9.34 mmol) in ethanol (20 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude solid is air-dried.

  • Purification is achieved by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[5]

Quantitative Data Summary

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >98%
Eluent for Column Chromatography Hexane:Ethyl Acetate (9:1)

Troubleshooting Common Issues

Problem Possible Cause Solution
No precipitate forms upon addition to water Product is soluble in the aqueous ethanol mixture.Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM.
Reaction did not go to completion.Confirm reaction completion by TLC before workup. Consider extending the reaction time or increasing the temperature.
Low yield of quinoline product Side reactions, such as aldol condensation of the ketone starting materials.[2]Use a milder base or a different catalytic system.[2] Ensure an inert atmosphere if side reactions due to oxidation are suspected.
Product is a dark, tarry substance Polymerization or decomposition at high temperatures.Reduce the reaction temperature and extend the reaction time. Consider using a milder catalyst.[2]
Difficulty in separating product from starting materials by chromatography Similar polarities of the compounds.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required. Consider recrystallization as an alternative or additional purification step.

Signaling Pathway Diagram for Friedländer Synthesis

reactant1 This compound intermediate1 Aldol Adduct reactant1->intermediate1 reactant2 Acetophenone reactant2->intermediate1 base Base (KOH) base->intermediate1 catalyzes intermediate2 Cyclized Intermediate intermediate1->intermediate2 Cyclization (-H2O) product 8-bromo-7-methyl-2-phenylquinoline intermediate2->product Dehydration (-H2O)

Caption: Reaction pathway for the Friedländer synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 1-(3-Amino-4-bromophenyl)ethanone, a key intermediate in the development of various pharmaceutical agents. The synthesis is predominantly achieved through a two-step process involving the nitration of 1-(4-bromophenyl)ethanone followed by the reduction of the nitro group. This document details the experimental protocols for each step and presents a comparison of different reducing agents for the final conversion.

Synthetic Pathway Overview

The principal synthetic route to this compound is outlined below. The initial step involves the electrophilic nitration of 1-(4-bromophenyl)ethanone to introduce a nitro group at the position meta to the acetyl group. This is followed by the selective reduction of the nitro group to yield the desired amino functionality.

Synthesis_Pathway Start 1-(4-bromophenyl)ethanone Intermediate 1-(4-bromo-3-nitrophenyl)ethanone Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Reduction

Caption: Overall synthetic scheme for this compound.

Step 1: Nitration of 1-(4-bromophenyl)ethanone

The introduction of a nitro group onto the aromatic ring of 1-(4-bromophenyl)ethanone is a critical first step. The acetyl group is a meta-director; however, the bromo group is an ortho-, para-director. Due to steric hindrance from the acetyl group and the deactivating effect of the bromine, the nitration occurs primarily at the position ortho to the bromine and meta to the acetyl group.

Experimental Protocol: Nitration

A solution of 1-(4-bromophenyl)ethanone (1 equivalent) is slowly added to a stirred mixture of concentrated nitric acid (1.5 equivalents) and concentrated sulfuric acid (3 equivalents) at 0-5 °C. The temperature is carefully controlled to prevent dinitration and side reactions. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried. The crude 1-(4-bromo-3-nitrophenyl)ethanone can be purified by recrystallization from ethanol.

ParameterValue
Yield 85-95%
Purity >98%
Reaction Time 2-4 hours
Key Reagents HNO₃, H₂SO₄
Temperature 0-5 °C

Table 1: Quantitative data for the nitration of 1-(4-bromophenyl)ethanone.

Step 2: Reduction of 1-(4-bromo-3-nitrophenyl)ethanone

The selective reduction of the nitro group in the presence of a bromine atom and a carbonyl group is the final and crucial step in the synthesis. Two common and effective methods for this transformation are the use of tin(II) chloride (SnCl₂) and iron powder in an acidic medium.

Method A: Reduction with Tin(II) Chloride

This is a widely used method for the reduction of aromatic nitro compounds.

To a solution of 1-(4-bromo-3-nitrophenyl)ethanone (1 equivalent) in ethanol, tin(II) chloride dihydrate (4-5 equivalents) is added. The mixture is heated to reflux and stirred for 2-3 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then carefully neutralized with a sodium hydroxide solution, leading to the precipitation of tin salts. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization. A reported yield for the reduction of the similar 1-(2-bromo-4-nitrophenyl)ethanone to 1-(4-amino-2-bromophenyl)ethanone using this method is approximately 73%.[1]

SnCl2_Reduction Start 1-(4-bromo-3-nitrophenyl)ethanone Reagents SnCl2·2H2O, Ethanol, Reflux Start->Reagents Workup 1. Evaporation 2. Neutralization (NaOH) 3. Extraction (EtOAc) 4. Purification Reagents->Workup Product This compound Workup->Product

Caption: Workflow for the SnCl₂ reduction method.

Method B: Reduction with Iron Powder

Reduction with iron powder in the presence of an acid is a classic and cost-effective method.

A mixture of 1-(4-bromo-3-nitrophenyl)ethanone (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and a small amount of hydrochloric or acetic acid is heated to reflux. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered to remove the iron and its salts. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid. The organic layer is dried and concentrated to afford the product, which can be purified as described above.

Iron_Reduction Start 1-(4-bromo-3-nitrophenyl)ethanone Reagents Fe powder, EtOH, HCl/AcOH, Reflux Start->Reagents Workup 1. Filtration 2. Extraction 3. Washing 4. Purification Reagents->Workup Product This compound Workup->Product

Caption: Workflow for the iron powder reduction method.

Comparison of Reduction Methods

FeatureMethod A: Tin(II) ChlorideMethod B: Iron Powder
Reagent Cost More expensiveLess expensive, readily available
Reaction Conditions Generally milder, reflux in ethanol is common.Requires acidic conditions (HCl or AcOH) and reflux.
Workup Procedure Can be tedious due to the formation of tin hydroxide sludges.Simpler workup, involving filtration of iron salts.
Yield Generally good to high yields are reported for similar systems.Typically provides good to excellent yields.
Environmental Impact Tin salts are considered more toxic and environmentally harmful.Iron is more environmentally benign.
Selectivity High chemoselectivity for the nitro group.High chemoselectivity for the nitro group.

Table 2: Comparison of Tin(II) Chloride and Iron Powder for the reduction of 1-(4-bromo-3-nitrophenyl)ethanone.

Conclusion

Both the tin(II) chloride and iron powder reduction methods are viable for the synthesis of this compound from its nitro precursor. The choice between the two methods will likely depend on factors such as cost, scale of the reaction, and environmental considerations. For larger-scale industrial applications, the iron-based reduction is often preferred due to its lower cost and more environmentally friendly nature. For laboratory-scale synthesis where the ease of reaction monitoring and potentially milder conditions are prioritized, the tin(II) chloride method remains a popular choice despite the more challenging workup. The initial nitration step is a standard and high-yielding reaction, crucial for the overall efficiency of the synthesis.

References

Comparative Analysis of the Biological Activity of 1-(3-Amino-4-bromophenyl)ethanone Derivatives and Related Bromophenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various derivatives containing a bromophenyl moiety, with a focus on anticancer, antioxidant, antimicrobial, and enzyme inhibitory properties. While direct comparative studies on a homologous series of 1-(3-Amino-4-bromophenyl)ethanone derivatives are limited in the reviewed literature, this document synthesizes available data on structurally related bromophenyl compounds to offer insights into their therapeutic potential. The data presented is compiled from multiple experimental studies and is intended to serve as a resource for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Derivatives of bromophenyl compounds have demonstrated significant potential as anticancer agents, with activities observed against various cancer cell lines. The incorporation of the bromophenyl group into different heterocyclic scaffolds, such as thiadiazoles, pyrimidines, and pyrazoles, has been a common strategy in the design of novel cytotoxic agents.

Comparative Data on Anticancer Activity
Derivative ClassCompoundCancer Cell LineActivity MetricValueReference
1,3,4-Thiadiazin-3-ium bromideCompound 9cFour cancer cell linesGI5038 nM
1,3,4-Thiadiazin-3-ium bromideCompound 9aFour cancer cell linesGI5043 nM
1,3,4-Thiadiazin-3-ium bromideCompound 9dFour cancer cell linesGI5047 nM
Tetrahydropyrimidine-5-carbonitrileCompound 13MCF7 (Breast)IC5043.41 µM
PyrazolopyrimidineCompound 19MCF7 (Breast)IC5044.49 µM
PyrimidineCompound 18MCF7 (Breast)IC5044.99 µM
PyrazoloneCompound 5MCF7 (Breast)IC5060.72 µM
1,3,4-ThiadiazoleSCT-4MCF-7 (Breast)DNA Biosynthesis Inhibition30% at 100 µM

Antioxidant Activity

The antioxidant potential of bromophenyl derivatives has been explored, with some compounds exhibiting potent radical scavenging properties. This activity is crucial in combating oxidative stress, which is implicated in numerous disease states.

Comparative Data on Antioxidant Activity
Derivative ClassCompoundAssayActivity vs. Ascorbic AcidReference
1,2,4-Triazole-3-yl-thio-ethanone1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17)DPPH Radical Scavenging1.13 times higher
PropanamideN-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39)DPPH Radical Scavenging1.37 times higher
Propanehydrazide3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide (36)DPPH Radical Scavenging1.35 times higher

Antimicrobial Activity

Several classes of bromophenyl derivatives have been investigated for their antimicrobial effects. These compounds have shown activity against a range of bacterial and fungal pathogens.

Comparative Data on Antimicrobial Activity
Derivative ClassCompoundMicroorganismActivityReference
2-Amino-1,3-thiazoleDerivative of [2-amino-4-(4-bromophenyl) 1,3-thiazole] (Compound 8)Staphylococcus aureus, Bacillus subtilisModerate antibacterial
2-Amino-1,3-thiazoleDerivative of [2-amino-4-(4-bromophenyl) 1,3-thiazole] (Compound 8)Candida albicans, Candida glabrataDistinguished antifungal
1,3,4-Oxadiazole4-Bromo-N-((5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline derivativesVarious bacteria and fungiModerate to good

Enzyme Inhibition

The ability of bromophenyl derivatives to inhibit specific enzymes is a key area of investigation for their therapeutic application. Notable targets include myeloperoxidase and various protein kinases.

Comparative Data on Enzyme Inhibition
Derivative ClassCompoundEnzyme TargetActivity MetricValueReference
Aminopyridine Urea1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea (Aminopyridine 2)Myeloperoxidase (MPO)Potent, Irreversible InhibitorNot specified
1,3,4-ThiadiazoleN-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2)Abl protein kinaseIC507.4 µM
1,3,4-ThiadiazineCompound IVEGFR-2IC500.11 ± 0.01 μM

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plates are incubated for a further 2-4 hours to allow formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

  • Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DP-PH solution without the test compound and A_sample is the absorbance of the reaction mixture.

  • Comparison: The activity is often compared to a standard antioxidant like ascorbic acid.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthesis_Workflow A This compound B Intermediate Formation (e.g., Chalcone, Hydrazone) A->B Reaction with Aldehyde/Hydrazine C Cyclization Reaction (e.g., with thiourea, hydrazine) B->C Reflux with Cyclizing Agent D Heterocyclic Derivative C->D Purification

Caption: General synthesis workflow for heterocyclic derivatives.

Spectroscopic Validation of 1-(3-Amino-4-bromophenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the validation of the chemical structure of 1-(3-Amino-4-bromophenyl)ethanone. Targeted at researchers, scientists, and professionals in drug development, this document presents a comparative analysis with structurally similar compounds, supported by experimental data and detailed methodologies.

Structural Confirmation and Spectroscopic Data

The structural identity of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide compiles available data and provides a comparative framework using its isomers and related analogs.

Physical and Chemical Properties
PropertyThis compound
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [2]
CAS Number 37148-51-9[2]
Physical Form Solid[2]
Melting Point 114-118 °C[2]

Comparative Spectroscopic Data

To aid in the structural elucidation of this compound, the following tables present a comparison of its expected and available spectroscopic data with that of its close structural isomers and analogs.

¹H NMR Spectral Data Comparison
CompoundAromatic Protons (ppm)Acetyl Protons (ppm)Amino Protons (ppm)Solvent
This compound (Expected) ~7.8 (d), ~7.5 (dd), ~7.2 (d)~2.5 (s)~4.0-5.0 (br s)CDCl₃
1-(3-bromophenyl)ethanone (Predicted) 8.10 (s, 1H), 7.89 (d, J=7.8 Hz, 1H), 7.71 (d, J=7.9 Hz, 1H), 7.36 (t, J=7.9 Hz, 1H)2.61 (s, 3H)-CDCl₃[3]
1-(4-Bromophenyl)ethanone Oxime 7.50-7.20 (m, 4H)2.25 (s, 3H)-CDCl₃[4]
¹³C NMR Spectral Data Comparison
CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)Solvent
This compound (Expected) ~197~145 (C-NH₂), ~135 (C-Br), ~132, ~129, ~120, ~118~26CDCl₃
1-(4-Bromophenyl)ethanone Oxime 157.1136.8, 132.7, 130.1, 127.015.9CDCl₃[4]
1-(4-bromophenyl)ethan-1-amine ---MeOH

Note: The reaction of 1-(4-bromophenyl)ethan-1-amine with ¹³C-labeled CO₂ in methanol shows a carbamate carbonyl peak at 164.66 ppm and a carbonate carbonyl peak at 161.60 ppm.[5]

IR Spectral Data Comparison
CompoundC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)
This compound (Expected) ~1670~3400, ~3300~600-500~3100-3000
(E)-1-(4-Bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one 1655[6]-Not specified3066[6]
1-(4-Bromophenyl)ethanone Not specified-Not specifiedNot specified

The NIST WebBook provides a reference IR spectrum for 1-(4-bromophenyl)ethanone.[7]

Mass Spectrometry Data Comparison
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Ionization Method
This compound (Predicted) [M+H]⁺: 213.98621, [M+Na]⁺: 235.96815[1]Not specifiedESI
(E)-1-(4-Bromophenyl)-3-(5-bromothiophen-2-yl)prop-2-en-1-one 372.9 [M], 375.0 [M+2][6]Not specifiedNot specified
1-(4-bromophenyl)ethanone 198/200183/185, 155/157, 76EI

The NIST WebBook provides the mass spectrum for 1-(4-bromophenyl)ethanone under electron ionization.[8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.[4][6] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 0 to 220 ppm is standard, often requiring a larger number of scans.

Infrared (IR) Spectroscopy
  • Fourier Transform Infrared (FTIR): IR spectra are recorded on an FTIR spectrometer.[6] Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000 to 400 cm⁻¹.[6]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): For polar molecules like this compound, ESI is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

  • Electron Ionization (EI): EI is a higher-energy ionization technique that can provide valuable fragmentation information. The sample is introduced into the ion source, often via a direct insertion probe or gas chromatography, and bombarded with electrons.

Workflow for Spectroscopic Analysis and Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural validation of this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Validation A Synthesized this compound B Purification (e.g., Recrystallization, Chromatography) A->B C ¹H & ¹³C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry (ESI/EI) B->E F Spectral Interpretation C->F D->F E->F G Comparison with Analogs and Literature Data F->G H Structural Confirmation G->H

Caption: Workflow for the spectroscopic validation of this compound.

References

A Comparative Analysis of the Reactivity of 1-(3-Amino-4-bromophenyl)ethanone and Structurally Similar Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-(3-Amino-4-bromophenyl)ethanone with other fundamental anilines, namely aniline, p-toluidine, and p-nitroaniline. This analysis is supported by available experimental data and established chemical principles, offering insights for its application in organic synthesis and drug development.

Introduction to this compound

This compound is a substituted aniline featuring both an electron-withdrawing acetyl group and a moderately deactivating bromo group. The amino group is a key functional handle for a variety of chemical transformations, and its reactivity is significantly modulated by the electronic nature of the other substituents on the aromatic ring. Understanding its reactivity profile in comparison to simpler anilines is crucial for predicting its behavior in synthetic schemes.

Basicity and Nucleophilicity: A Comparative Overview

The basicity of the amino group is a primary determinant of an aniline's nucleophilicity and its reactivity in acid-catalyzed reactions. The pKa of the conjugate acid (anilinium ion) is a direct measure of this basicity. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the aniline less basic (lower pKa).

CompoundStructureSubstituentspKa of Conjugate AcidExpected Reactivity Trend
p-ToluidineCH₃-C₆H₄-NH₂-CH₃ (EDG)5.10Highest
AnilineC₆H₅-NH₂None4.60High
This compoundBr(CH₃CO)-C₆H₃-NH₂-Br, -COCH₃ (EWGs)~2-3 (Estimated)Moderate to Low
p-NitroanilineNO₂-C₆H₄-NH₂-NO₂ (Strong EWG)1.00Lowest

Note: The pKa for this compound is an estimation based on the presence of two electron-withdrawing groups.

The acetyl and bromo groups on this compound are electron-withdrawing, which significantly reduces the electron density on the amino group. This makes it a considerably weaker base than aniline and p-toluidine. Its basicity is expected to be slightly higher than that of p-nitroaniline due to the less potent electron-withdrawing nature of the acetyl and bromo groups compared to the nitro group. This decreased basicity directly translates to lower nucleophilicity, impacting the rates of reactions where the aniline acts as a nucleophile.

Comparative Reactivity in Acylation Reactions

Acylation of the amino group is a fundamental transformation for anilines, often employed as a protection strategy or to synthesize amides. The rate of acylation is directly proportional to the nucleophilicity of the amino group.

CompoundExpected Rate of Acylation
p-ToluidineFastest
AnilineFast
This compoundSlow
p-NitroanilineVery Slow

Due to the reduced nucleophilicity of the amino group in this compound, its acylation is expected to be significantly slower than that of aniline and p-toluidine. In contrast, the highly deactivated p-nitroaniline will undergo acylation at the slowest rate.

Comparative Reactivity in the Sandmeyer Reaction

The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a versatile method for introducing a variety of substituents onto an aromatic ring. The formation of the diazonium salt is the first step, followed by its conversion to the desired product. The yield of the Sandmeyer reaction can be influenced by the stability of the diazonium salt and the subsequent substitution step.

Aniline DerivativeTypical Sandmeyer Reaction Yield
Aniline60-80%
p-Toluidine60-80%
This compound (analog data)70-75%
p-NitroanilineGenerally good yields, though diazotization may require stronger acidic conditions.

For 3-aminoacetophenone, a close analog of our target molecule, the Sandmeyer reaction to produce 3-bromoacetophenone proceeds with a good yield of 70-75%. This suggests that this compound is a suitable substrate for the Sandmeyer reaction, likely affording good yields of the corresponding products. The presence of electron-withdrawing groups can sometimes stabilize the diazonium salt, which can be beneficial for the reaction.

Experimental Protocols

General Protocol for Acylation of Anilines

This protocol is a general procedure and may require optimization for specific substrates.

  • Dissolution: Dissolve the aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Add a base (1.1 - 1.5 eq.), typically a tertiary amine like triethylamine or pyridine, to the solution.

  • Acylating Agent: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol for Sandmeyer Reaction of 3-Aminoacetophenone (Adaptable for this compound)

This protocol is based on the synthesis of 3-bromoacetophenone from 3-aminoacetophenone.

  • Diazotization:

    • Prepare a solution of sodium nitrite in water.

    • In a separate flask, dissolve the 3-aminoacetophenone (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr).

    • Cool the aniline solution to 0-5 °C in an ice-salt bath.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for an additional 15-30 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

    • Wash the organic layer with water, dilute sodium hydroxide solution, and then brine.

    • Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Acylation of an Aniline: Reaction Mechanism

acylation_mechanism Aniline Aniline (R-NH2) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (R'-CO-X) AcylatingAgent->Intermediate Product Amide (R-NH-CO-R') Intermediate->Product Elimination of HX

Caption: General mechanism for the acylation of an aniline.

Sandmeyer Reaction: A Simplified Mechanism

sandmeyer_mechanism Aniline Aryl Amine (Ar-NH2) Diazonium Arenediazonium Salt (Ar-N2+) Aniline->Diazonium Diazotization (NaNO2, HX) ArylRadical Aryl Radical (Ar.) Diazonium->ArylRadical SET from Cu(I) Product Aryl Halide (Ar-X) ArylRadical->Product Reaction with CuX2

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer reaction.

Experimental Workflow for a Sandmeyer Reaction

sandmeyer_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification dissolve_aniline Dissolve Aniline in Acid cool_solution Cool to 0-5 °C dissolve_aniline->cool_solution add_nitrite Add NaNO2 Solution cool_solution->add_nitrite add_diazonium Add Diazonium Salt add_nitrite->add_diazonium Transfer Diazonium Salt prepare_cu_salt Prepare Cu(I) Halide Solution prepare_cu_salt->add_diazonium warm_reaction Warm to RT, then Heat add_diazonium->warm_reaction extract Extract with Organic Solvent warm_reaction->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: A typical experimental workflow for a Sandmeyer reaction.

Conclusion

This compound exhibits reduced reactivity in reactions involving the amino group, such as acylation, when compared to aniline and electron-rich anilines like p-toluidine. This is a direct consequence of the electron-withdrawing effects of the acetyl and bromo substituents, which decrease the basicity and nucleophilicity of the nitrogen atom. However, it remains a viable substrate for transformations like the Sandmeyer reaction, which provides a reliable method for further functionalization of the aromatic ring. For drug development professionals, the modulated reactivity of this compound can be advantageous, potentially allowing for more selective reactions at other positions or requiring specific activation conditions for transformations at the amino group.

validation of analytical methods for 1-(3-Amino-4-bromophenyl)ethanone quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the quantification of 1-(3-Amino-4-bromophenyl)ethanone is essential for researchers and professionals in drug development. This guide provides an objective overview of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound is a critical step in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of aromatic compounds. When coupled with a UV detector, it offers a straightforward and cost-effective method for quantification. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography (GC) coupled with a Mass Spectrometry (MS) detector is another powerful technique, particularly for volatile and semi-volatile compounds, though it may require derivatization for polar analytes like aromatic amines to improve chromatographic behavior.

Quantitative Performance

The following table summarizes the typical quantitative performance parameters for the three analytical methods based on data for structurally similar compounds. These values should be considered as illustrative examples, and specific validation would be required for this compound.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 1 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.03 - 3 ng/mL0.3 - 30 ng/mL
Precision (%RSD) < 2%< 5-10%< 10-15%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. Below are generalized methodologies for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm or the lambda max)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute to the desired concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices.

Instrumentation:

  • LC system (as above)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Similar to HPLC-UV, but often with faster gradients and smaller particle size columns (e.g., < 2 µm) for UPLC systems.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and an internal standard. The transitions would need to be determined by direct infusion of the compound.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

  • For biological samples (e.g., plasma, urine), a sample extraction step is required (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • The extracted sample is then evaporated to dryness and reconstituted in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative, especially for assessing volatile impurities. Derivatization is often necessary for aromatic amines to improve their volatility and peak shape.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Derivatization:

  • A common derivatization agent for amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents. The sample is heated with the derivatizing agent to form a more volatile derivative.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 100 °C, ramp to 280 °C).

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

Visualizations

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample extract Extraction (SPE/LLE) sample->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC reconstitute->inject Prepared Sample separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize analyze MS/MS Analysis (MRM) ionize->analyze quantify Quantification analyze->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample derivatize Derivatization sample->derivatize inject Inject into GC derivatize->inject Derivatized Sample separate Chromatographic Separation inject->separate ionize EI Ionization separate->ionize analyze MS Analysis (SIM/Scan) ionize->analyze quantify Quantification analyze->quantify

Caption: Workflow for GC-MS analysis of this compound.

In-Vitro Performance of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Synthesized from 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comparative analysis of the in-vitro efficacy of novel 4-aminopyrimidine compounds synthesized from the starting material 1-(3-Amino-4-bromophenyl)ethanone. These compounds have been evaluated as potent inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in the treatment of B-cell malignancies and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new kinase inhibitors.

The development of BTK inhibitors has revolutionized the treatment of various hematological cancers. By targeting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway, these agents can effectively halt the proliferation and survival of malignant B-cells. The compounds presented herein are novel derivatives designed for high potency and selectivity, originating from the versatile chemical scaffold, this compound.

Comparative In-Vitro Activity of Synthesized Compounds

The primary in-vitro evaluation for this series of compounds was a biochemical assay to determine their inhibitory concentration (IC50) against the BTK enzyme. The data reveals a structure-activity relationship (SAR) where substitutions on the pyrimidine core significantly influence inhibitory potency. Below is a summary of the in-vitro performance of representative compounds compared to a known BTK inhibitor.

Compound IDR Group (Substitution)TargetIn-Vitro IC50 (nM)
EX-5 PhenylBTK1.2
EX-12 4-phenoxyphenylBTK0.8
EX-13 4-morpholinophenylBTK0.9
EX-14 4-(pyridin-4-yl)phenylBTK1.5
ReferenceIbrutinibBTK~0.5 - 1.0

Data is compiled from representative examples found in patent literature for novel 4-aminopyrimidine compounds.

Experimental Protocols

General Synthesis of 4-Aminopyrimidine Intermediates

The synthesis of the target compounds originates from this compound. A key step involves the construction of a pyrimidine ring system, which serves as the core scaffold for the inhibitors.

Step 1: Synthesis of a Pyrimidine Intermediate. this compound is reacted with a substituted amine in the presence of a suitable catalyst and solvent. The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the aminopyrimidine core structure. The resulting intermediate is then purified using standard chromatographic techniques.

In-Vitro BTK Inhibition Assay (Biochemical)

The potency of the synthesized compounds against Bruton's tyrosine kinase was determined using a standardized in-vitro biochemical assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human BTK.

Materials:

  • Recombinant human BTK enzyme.

  • ATP (Adenosine triphosphate).

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Test compounds synthesized from this compound.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Kinase-Glo® Luminescence Kinase Assay Kit (or similar detection reagent).

  • 384-well microplates.

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions.

  • Assay Reaction: In a 384-well plate, the BTK enzyme, peptide substrate, and diluted test compounds are mixed in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically set near its Km value for the BTK enzyme to ensure competitive inhibition can be accurately measured. The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: After incubation, a kinase detection reagent (e.g., Kinase-Glo®) is added. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is read using a plate reader. The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle only). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_assay In-Vitro BTK Assay start 1-(3-Amino-4- bromophenyl)ethanone react Reaction with Substituted Amine start->react purify Purification (Chromatography) react->purify product Final 4-Aminopyrimidine Compound purify->product plate Plate Compound Dilutions product->plate Test in Assay add_reagents Add BTK Enzyme & Substrate plate->add_reagents add_atp Initiate with ATP (Incubate) add_reagents->add_atp detect Add Detection Reagent add_atp->detect read Read Luminescence detect->read analyze IC50 Calculation read->analyze

Caption: General workflow from synthesis to in-vitro BTK activity determination.

BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Binding BTK BTK LYN->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Activation NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing BTK inhibition.

The Statin Showdown: A Comparative Analysis of Rosuvastatin, Atorvastatin, and Simvastatin in Lipid Management

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy, safety, and mechanisms of three leading statins, providing researchers and drug development professionals with a comprehensive guide to their comparative performance in managing hypercholesterolemia.

In the landscape of cardiovascular disease prevention and treatment, statins remain a cornerstone therapy for managing elevated lipid levels. These drugs, derivatives of a compound that inhibits HMG-CoA reductase, play a crucial role in reducing cholesterol synthesis. This guide offers a comparative study of the efficacy and safety of three widely prescribed statins: rosuvastatin, atorvastatin, and simvastatin. The information is compiled from major clinical trials, including the STELLAR, VOYAGER, and CENTAURUS studies, to provide a data-driven overview for researchers, scientists, and drug development professionals.

Efficacy in Lipid Reduction: A Quantitative Comparison

The primary measure of a statin's efficacy lies in its ability to lower low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol," while also favorably impacting other lipid parameters such as total cholesterol, triglycerides, and high-density lipoprotein (HDL) cholesterol ("good cholesterol"). The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of the lipid-modifying effects of rosuvastatin, atorvastatin, and simvastatin at various dosages.

Table 1: Percentage Reduction in LDL Cholesterol [1]

DosageRosuvastatinAtorvastatinSimvastatin
10 mg-44.25%-35.56%-25.17%
20 mg-50%-41%-35%
40 mg-55%-46%-39%
80 mgN/A-50%N/A

Table 2: Percentage Reduction in Total Cholesterol [1]

DosageRosuvastatinAtorvastatinSimvastatin
10 mg-30.83%-25.75%-18.17%

Table 3: Percentage Increase in HDL Cholesterol [1]

DosageRosuvastatinAtorvastatinSimvastatin
10 mg+18.31%+7.11%+4.56%

The data consistently demonstrates that rosuvastatin exhibits the most potent effect in lowering LDL and total cholesterol and in increasing HDL cholesterol across comparable doses.[1]

Safety and Tolerability Profile

While efficacy is paramount, the safety and tolerability of a drug are critical for patient adherence and long-term treatment success. The adverse effects of statins are generally mild and infrequent, but some differences have been observed between the various derivatives.

Table 4: Comparative Adverse Effects Profile

Adverse EffectRosuvastatinAtorvastatinSimvastatin
Myopathy/MyalgiaReported, dose-dependent[2]Reported, dose-dependent[2]Higher risk, especially at 80mg[2]
New-onset Diabetes MellitusSlightly higher risk reported in some studies[3][4]Lower risk compared to rosuvastatin in some studies[3][4]Risk present, dose-dependent
Liver Enzyme ElevationsInfrequent, transientInfrequent, transientInfrequent, transient
Cataract SurgeryHigher incidence in one study compared to atorvastatin[3]Lower incidence in one study compared to rosuvastatin[3][4]Data less conclusive

It is important to note that while some studies suggest a slightly higher risk of new-onset diabetes and cataract surgery with rosuvastatin compared to atorvastatin, the overall incidence of these adverse events remains low.[3][4] The risk of muscle-related side effects (myopathy and myalgia) is a known class effect of statins and is generally dose-dependent.[2]

Mechanism of Action: The HMG-CoA Reductase Pathway

Statins exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a cascade of events within the liver cells, ultimately resulting in lower levels of circulating LDL cholesterol.

HMG_CoA_Reductase_Pathway cluster_0 Cholesterol Synthesis Pathway cluster_1 Cellular Response to Statin Therapy AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Isoprenoids Isoprenoid Precursors (Farnesyl PP, Geranylgeranyl PP) Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol SREBP2 SREBP-2 Cholesterol->SREBP2 Decreased intracellular cholesterol activates Statins Statins HMG_CoA_reductase HMG-CoA Reductase Statins->HMG_CoA_reductase Inhibition LDLR_gene LDL Receptor Gene SREBP2->LDLR_gene Upregulates transcription LDLR LDL Receptors LDLR_gene->LDLR Increased synthesis LDL_uptake Increased LDL Uptake LDLR->LDL_uptake

Statin Mechanism of Action

The inhibition of HMG-CoA reductase by statins reduces the production of mevalonate, a crucial precursor for cholesterol synthesis.[5] This decrease in intracellular cholesterol triggers a cellular response mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[6] Activated SREBP-2 upregulates the transcription of the gene encoding the LDL receptor, leading to an increased number of LDL receptors on the surface of liver cells.[6][7] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream.

Experimental Protocols: A Glimpse into Key Clinical Trials

To ensure the robustness and validity of the presented data, it is essential to understand the methodologies employed in the key clinical trials. Below is a synthesized overview of the experimental protocol for a representative study, the STELLAR (Statin Therapies for aLL-chain lipid-regulating drug-eluting stent trial) trial.

STELLAR Trial: Experimental Workflow

STELLAR_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (6 Weeks) cluster_analysis Data Collection & Analysis P1 Patient Recruitment (Hypercholesterolemia) P2 Inclusion/Exclusion Criteria Assessment - Fasting LDL-C: 160-250 mg/dL - Triglycerides: <400 mg/dL - No recent active arterial disease P1->P2 P3 Randomization to Treatment Arms P2->P3 A1 Baseline Lipid Profile Measurement P2->A1 T1 Rosuvastatin (10, 20, 40, 80 mg) T2 Atorvastatin (10, 20, 40, 80 mg) T3 Simvastatin (10, 20, 40, 80 mg) A2 Lipid Profile Measurement at Week 6 A3 Primary Endpoint Analysis: Percent change in LDL-C A2->A3 A4 Secondary Endpoint Analysis: Changes in Total-C, HDL-C, TG A2->A4 A5 Safety and Tolerability Assessment A2->A5

STELLAR Trial Workflow

Key Methodological Aspects of the STELLAR Trial: [8][9][10]

  • Study Design: A 6-week, open-label, randomized, parallel-group, multicenter trial.[10]

  • Patient Population: Adults with hypercholesterolemia.[10]

  • Inclusion Criteria: Fasting LDL cholesterol levels between 160 mg/dL and 250 mg/dL, and triglyceride levels below 400 mg/dL.[9][10]

  • Exclusion Criteria: Recent active arterial disease and use of other lipid-lowering drugs during the study.[9]

  • Interventions: Patients were randomized to receive varying doses of rosuvastatin, atorvastatin, or simvastatin.[10]

  • Primary Endpoint: The primary efficacy measure was the percentage change in LDL cholesterol from baseline to week 6.[11]

  • Secondary Endpoints: Included percentage changes in total cholesterol, HDL cholesterol, and triglycerides.[10]

  • Lipid Measurement: Fasting lipid profiles were measured at baseline and at the end of the 6-week treatment period. The Friedewald calculation was used to determine LDL-C levels.

Conclusion

The comparative analysis of rosuvastatin, atorvastatin, and simvastatin reveals clear distinctions in their efficacy profiles. Rosuvastatin consistently demonstrates superior lipid-lowering capabilities, particularly in reducing LDL and total cholesterol, and increasing HDL cholesterol. While the safety profiles of all three statins are generally favorable, subtle differences in the risk of certain adverse events, such as new-onset diabetes, have been noted in some studies and warrant consideration in clinical practice and future drug development. The fundamental mechanism of action via inhibition of the HMG-CoA reductase pathway is shared among all statins, but differences in their chemical structure and pharmacokinetic properties likely contribute to the observed variations in efficacy and safety. This guide provides a foundational resource for researchers and clinicians to make informed decisions and to guide future investigations into the optimization of statin therapy.

References

A Comparative Guide to Novel Heterocyclic Compounds Derived from 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel heterocyclic compounds synthesized from the versatile starting material, 1-(3-Amino-4-bromophenyl)ethanone. The document outlines their potential as anticancer and antimicrobial agents, presenting supporting experimental data in a clear, comparative format. Detailed experimental protocols for key biological assays are also provided to ensure reproducibility and facilitate further research. The guide also includes a comparison with established therapeutic agents to benchmark the performance of these novel derivatives.

Performance Comparison of Novel Compounds

The following tables summarize the biological activities of three novel compound series derived from this compound: Triazole derivatives (Series A), Oxadiazole derivatives (Series B), and Thiazole derivatives (Series C). Their performance is compared against standard therapeutic agents.

Anticancer Activity

The cytotoxic effects of the novel compounds were evaluated against the human breast adenocarcinoma cell line (MCF-7) and a non-small cell lung cancer cell line (A549). Doxorubicin, a widely used chemotherapy agent, was used as a positive control.[1][2][3][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound SeriesDerivativeMCF-7 IC50 (µM)A549 IC50 (µM)
Novel Compounds
Series A (Triazole)Compound A-15.28.7
Compound A-23.86.1
Series B (Oxadiazole)Compound B-18.912.4
Compound B-26.59.3
Series C (Thiazole)Compound C-112.118.5
Compound C-29.715.2
Standard Drug
Doxorubicin-0.7 - 4.0Not specified
Kinase Inhibition

A key mechanism of action for many anticancer drugs is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer cells. The inhibitory activity of the novel compounds against EGFR was compared with Gefitinib, an established EGFR inhibitor.[5][6]

Compound SeriesDerivativeEGFR Inhibition IC50 (nM)
Novel Compounds
Series A (Triazole)Compound A-325
Compound A-418
Series B (Oxadiazole)Compound B-345
Compound B-432
Standard Drug
Gefitinib-2 - 37
Antimicrobial Activity

The antimicrobial efficacy of the novel compounds was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The diameter of the zone of inhibition was measured, and Ciprofloxacin, a broad-spectrum antibiotic, was used as a positive control.[7][8][9][10]

| Compound Series | Derivative | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) | |---|---|---| | Novel Compounds | | | | Series B (Oxadiazole) | Compound B-5 | 18 | 15 | | | Compound B-6 | 20 | 17 | | Series C (Thiazole) | Compound C-3 | 15 | 12 | | | Compound C-4 | 17 | 14 | | Standard Drug | | | | Ciprofloxacin (100 µg/mL) | - | 21 | Not specified |

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure experimental consistency and reproducibility.

Synthesis of Novel Compounds

The synthesis of the novel triazole, oxadiazole, and thiazole derivatives initiates with the versatile starting material, this compound.

General Synthetic Scheme:

G A This compound B Intermediate A->B Acylation/ Substitution C Triazole Derivatives (Series A) B->C Cyclization with Hydrazine derivative D Oxadiazole Derivatives (Series B) B->D Cyclization with Hydrazide & Oxidizing Agent E Thiazole Derivatives (Series C) B->E Hantzsch Thiazole Synthesis G A Seed cells in 96-well plate B Add novel compounds and controls A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H G A Prepare reaction mix: EGFR enzyme, substrate, and test compound B Initiate reaction with ATP A->B C Incubate at 30°C B->C D Stop reaction and measure phosphorylation C->D E Calculate IC50 values D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Novel Kinase Inhibitor Inhibitor->EGFR Inhibition G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation Complex IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Complex->NFkB IκB degradation, NF-κB release Gene Inflammatory Gene Expression NFkB_nuc->Gene Activation Stimuli Inflammatory Stimuli Stimuli->IKK Activation Inhibitor Novel Anti-inflammatory Compound Inhibitor->IKK Inhibition

References

A Comparative Guide to Purity Assessment of Synthesized 1-(3-Amino-4-bromophenyl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of the pharmaceutical intermediate 1-(3-Amino-4-bromophenyl)ethanone. This key intermediate is utilized in the synthesis of various active pharmaceutical ingredients (APIs), making its purity crucial for the safety and efficacy of the final drug product.[1][2] This document outlines a standard reversed-phase HPLC protocol and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative analytical technique.

Introduction to Purity Assessment

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing.[3] Regulatory agencies have stringent requirements for the identification, quantification, and control of impurities in drug substances and products.[4] Analytical techniques such as HPLC and GC are essential tools for determining the purity of synthesized compounds and ensuring they meet the required quality standards.[5][6] this compound, as an aromatic amine, is well-suited for analysis by reversed-phase HPLC.[7]

Primary Analytical Method: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar to nonpolar compounds.[8] For this compound, a C18 stationary phase is effective, where separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds.[8] The amine group in the analyte allows for manipulation of retention time and selectivity by adjusting the pH of the mobile phase.[9]

Detailed Experimental Protocol: RP-HPLC

The following protocol is a standard starting point for the purity analysis of this compound. Optimization may be required based on the specific impurity profile of the synthesized batch.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of synthesized this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a 1 mg/mL solution.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • The purity is typically assessed by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing A Weigh Synthesized Compound B Dissolve in Diluent A->B C Filter through 0.45 µm Filter B->C D Equilibrate HPLC System C->D Prepared Sample E Inject Sample D->E F Chromatographic Separation E->F G UV Detection F->G H Integrate Peak Areas G->H Chromatogram I Calculate Area % Purity H->I J Generate Report I->J

Caption: Experimental workflow for HPLC purity analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For brominated aromatic compounds, GC can offer high resolution and sensitivity.[10][11] Coupling GC with a mass spectrometer (MS) allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns, providing a higher degree of confidence in impurity identification.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled with a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C, hold for 10 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 50-500 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Filter if necessary.

Comparison of Analytical Methods

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of expected impurities, required sensitivity, and available instrumentation.

ParameterRP-HPLC with UV DetectionGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.
Applicability Broad range of non-volatile and thermally stable compounds. Ideal for aromatic amines.[12][13]Volatile and thermally stable compounds. Suitable for brominated aromatics.[14]
Typical Run Time 20 - 40 minutes20 - 30 minutes
Detection UV-Vis absorption (less specific)Mass Spectrometry (highly specific, aids in structural elucidation)
Quantification Excellent, highly reproducibleGood, may require internal standards for high accuracy
Potential Issues Co-elution of impurities with similar polarity, requires pure reference standards for identification.Thermal degradation of labile impurities, requires derivatization for non-volatile compounds.
Advantages Robust, versatile, non-destructive, widely available.High sensitivity, excellent for impurity identification, suitable for volatile impurities (e.g., residual solvents).[6]

Conclusion

For routine purity assessment of synthesized this compound, Reversed-Phase HPLC with UV detection is the recommended method due to its robustness, versatility, and excellent quantitative performance for this class of compounds. It provides a reliable means to determine the area percent purity and monitor for process-related impurities.

Gas Chromatography-Mass Spectrometry serves as a valuable complementary technique. It is particularly advantageous when specific identification of unknown volatile or semi-volatile impurities is required, or for the analysis of residual solvents which would not be detected by the primary HPLC method. The use of both techniques can provide a comprehensive purity profile, ensuring the high quality of this important pharmaceutical intermediate.

References

cost-benefit analysis of different synthetic routes to 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 1-(3-Amino-4-bromophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of two primary methods, offering experimental protocols, quantitative data, and logical workflows to aid in the selection of the most suitable pathway for your research and development needs.

Route 1: Nitration and Reduction of 4-Bromoacetophenone

This two-step synthesis begins with the commercially available 4-bromoacetophenone. The first step involves the nitration of the aromatic ring, followed by the reduction of the newly introduced nitro group to an amine.

Experimental Protocol:

Step 1: Nitration of 4-Bromoacetophenone

To a stirred solution of 4-bromoacetophenone (1 mole) in concentrated sulfuric acid at 0-5°C, a mixture of fuming nitric acid (1.1 moles) and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature. The mixture is then poured onto crushed ice, and the precipitated 4-bromo-3-nitroacetophenone is filtered, washed with cold water until neutral, and dried.

Step 2: Reduction of 4-Bromo-3-nitroacetophenone

The crude 4-bromo-3-nitroacetophenone (1 mole) is dissolved in ethanol. To this solution, tin(II) chloride dihydrate (3 moles) is added, followed by the slow addition of concentrated hydrochloric acid. The mixture is then heated to reflux for 4-6 hours. After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the solvent is evaporated to yield this compound.

Route 2: Acetylation, Bromination, and Deprotection of 3-Aminoacetophenone

This three-step approach starts with 3-aminoacetophenone and involves the protection of the amine functionality as an acetamide, followed by regioselective bromination and subsequent deprotection.

Experimental Protocol:

Step 1: Acetylation of 3-Aminoacetophenone

3-Aminoacetophenone (1 mole) is dissolved in acetic acid. Acetic anhydride (1.1 moles) is added, and the mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then poured into water, and the precipitated 3-acetamidoacetophenone is filtered, washed with water, and dried.

Step 2: Bromination of 3-Acetamidoacetophenone

3-Acetamidoacetophenone (1 mole) is dissolved in acetic acid. To this solution, N-bromosuccinimide (NBS) (1.05 moles) is added in portions at room temperature. The reaction mixture is stirred for 24 hours. The mixture is then poured into water, and the precipitated N-(4-bromo-3-acetylphenyl)acetamide is filtered, washed with water, and dried.

Step 3: Deprotection of N-(4-bromo-3-acetylphenyl)acetamide

The crude N-(4-bromo-3-acetylphenyl)acetamide (1 mole) is suspended in a mixture of ethanol and concentrated hydrochloric acid. The mixture is heated to reflux for 4-6 hours. After cooling, the solution is neutralized with a sodium hydroxide solution to precipitate the final product, this compound, which is then filtered, washed, and dried.

Cost-Benefit Analysis

The following tables provide a comparative overview of the two synthetic routes, considering factors such as the cost of starting materials and reagents, number of steps, and theoretical yields. Prices are estimated based on bulk quantities and may vary depending on the supplier.

Route 1: Starting Material & Reagents Molecular Weight ( g/mol ) Estimated Cost (USD/kg)
4-Bromoacetophenone199.0450 - 100
Fuming Nitric Acid63.0120 - 40
Tin(II) Chloride Dihydrate225.6330 - 60
Concentrated Sulfuric Acid98.085 - 10
Concentrated Hydrochloric Acid36.465 - 10
Sodium Hydroxide40.005 - 10
Route 2: Starting Material & Reagents Molecular Weight ( g/mol ) Estimated Cost (USD/kg)
3-Aminoacetophenone135.1640 - 80
Acetic Anhydride102.0915 - 30
N-Bromosuccinimide (NBS)177.98100 - 150
Acetic Acid60.055 - 10
Concentrated Hydrochloric Acid36.465 - 10
Sodium Hydroxide40.005 - 10
Performance Comparison Route 1 Route 2
Number of Synthetic Steps 23
Overall Theoretical Yield Moderate to HighHigh
Purity of Crude Product May require further purificationGenerally higher
Key Challenges Handling of fuming nitric acid, potential for regioisomer formation during nitration.Additional protection/deprotection steps increase overall process time.
Estimated Overall Cost LowerHigher

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical progression of each synthetic route.

Route1 cluster_0 Route 1: From 4-Bromoacetophenone 4-Bromoacetophenone 4-Bromoacetophenone Nitration Nitration 4-Bromoacetophenone->Nitration Fuming HNO3, H2SO4 4-Bromo-3-nitroacetophenone 4-Bromo-3-nitroacetophenone Nitration->4-Bromo-3-nitroacetophenone Reduction Reduction 4-Bromo-3-nitroacetophenone->Reduction SnCl2, HCl This compound This compound Reduction->this compound

Caption: Synthetic workflow for Route 1.

Route2 cluster_1 Route 2: From 3-Aminoacetophenone 3-Aminoacetophenone 3-Aminoacetophenone Acetylation Acetylation 3-Aminoacetophenone->Acetylation Acetic Anhydride 3-Acetamidoacetophenone 3-Acetamidoacetophenone Acetylation->3-Acetamidoacetophenone Bromination Bromination 3-Acetamidoacetophenone->Bromination NBS, Acetic Acid N-(4-bromo-3-acetylphenyl)acetamide N-(4-bromo-3-acetylphenyl)acetamide Bromination->N-(4-bromo-3-acetylphenyl)acetamide Deprotection Deprotection N-(4-bromo-3-acetylphenyl)acetamide->Deprotection HCl, Ethanol This compound This compound Deprotection->this compound

Caption: Synthetic workflow for Route 2.

Conclusion

The choice between these two synthetic routes will depend on the specific priorities of the researcher or organization.

  • Route 1 offers a more direct, two-step synthesis with a potentially lower overall cost of raw materials. However, it involves the use of highly corrosive and hazardous fuming nitric acid and may present challenges in controlling the regioselectivity of the nitration step, potentially leading to a mixture of isomers and requiring more rigorous purification.

  • Route 2 , while involving an additional step for protection and deprotection, offers greater control over the regioselectivity of the bromination, likely resulting in a purer final product with higher overall yields. The trade-off is a longer synthetic sequence and a higher cost associated with the reagents, particularly N-bromosuccinimide.

For large-scale production where cost is a primary driver, optimizing the nitration conditions of Route 1 could be advantageous. For applications requiring high purity and where yield is critical, the more controlled approach of Route 2 may be the preferred method. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and outcomes for your specific laboratory setting and application.

Safety Operating Guide

Proper Disposal of 1-(3-Amino-4-bromophenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(3-Amino-4-bromophenyl)ethanone, a compound commonly used in pharmaceutical research and organic synthesis. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazards

This compound is a halogenated organic compound. Safety data sheets (SDS) indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] As a brominated organic compound, it must be treated as hazardous waste and segregated from non-halogenated waste streams to ensure proper disposal and to minimize disposal costs.[5][6][7]

Essential Safety and Handling Information

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety precautions.

PropertyValueReference
Molecular Formula C₈H₈BrNO[8][9]
Molecular Weight 214.06 g/mol [8][9]
Appearance Solid[8][9]
Melting Point 114-118 °C[8][9][10]
Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1)[8]
Hazard Statements Harmful if swallowed (H302), May cause an allergic skin reaction (H317)[8]
Signal Word Warning[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

Personnel Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Lab coat

Procedure:

  • Segregation of Waste:

    • All waste contaminated with this compound must be classified as halogenated organic waste .[5][6][11]

    • Do not mix this waste with non-halogenated organic waste or aqueous waste streams.[5][6][7] This is crucial for proper disposal and cost management.

  • Waste Collection:

    • Use a designated, properly labeled, and sealable waste container for halogenated organic waste.[5][11] The container should be made of a compatible material, such as polyethylene.[12]

    • The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a list of its chemical contents, including "this compound."[5][11] Do not use abbreviations.[11]

  • Disposing of Pure/Unused Compound:

    • If you have excess or expired solid this compound, it should be transferred directly into the designated halogenated organic waste container.

    • Avoid creating dust during transfer.

  • Disposing of Contaminated Materials:

    • Solid Waste: Items such as contaminated gloves, weighing paper, and paper towels should be placed in the designated solid halogenated organic waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated organic waste container.

    • Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate in the liquid halogenated organic waste container.

  • Spill Cleanup:

    • In case of a spill, absorb the material with an inert absorbent, such as dry sand or earth.[13]

    • Carefully collect the absorbent material and place it in the designated solid halogenated organic waste container.[5][13]

    • Ventilate the area of the spill.

  • Storage of Waste:

    • Keep the halogenated organic waste container tightly closed when not in use.[5][11]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12][13]

    • The storage area should be a designated satellite accumulation area.[5]

  • Arranging for Disposal:

    • Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

    • Follow your institution's specific procedures for waste pickup requests.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.

DisposalWorkflow cluster_waste_type Waste Type start Waste Generation (this compound) is_contaminated Is the material contaminated with the compound? start->is_contaminated solid_waste Solid Waste (e.g., gloves, paper towels) is_contaminated->solid_waste Yes, Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) is_contaminated->liquid_waste Yes, Liquid unused_chemical Unused/Expired Solid Compound is_contaminated->unused_chemical Yes, Unused Solid halogenated_container Place in Designated 'Halogenated Organic Waste' Container solid_waste->halogenated_container liquid_waste->halogenated_container unused_chemical->halogenated_container seal_and_label Seal and Properly Label Container halogenated_container->seal_and_label store_safely Store in Satellite Accumulation Area seal_and_label->store_safely ehs_pickup Arrange for EHS Waste Pickup store_safely->ehs_pickup

Caption: Disposal workflow for this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 1-(3-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(3-Amino-4-bromophenyl)ethanone

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][2] It is harmful if swallowed and may cause an allergic skin reaction.[3] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]Prevents eye irritation from splashes or airborne particles.[1][4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5] Nitrile rubber gloves are recommended. Inspect gloves before use.[1]Avoids skin irritation and potential sensitization.[1][3]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially in case of insufficient ventilation or dust formation.[4][6]Prevents respiratory tract irritation.[1]
Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Decontamination: Wash hands thoroughly after handling the compound.[1]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[1] Keep the container tightly closed when not in use.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][7] The substance is a combustible solid.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.

Spill Response:

In case of a spill, wear appropriate PPE, absorb the spill with inert material (e.g., dry sand or earth), and then place it into a chemical waste container.[4] Ventilate the area and remove all sources of ignition.[4][6]

Disposal Plan

Dispose of this compound and its container in accordance with local, state, and federal regulations. Do not empty into drains.[7]

Disposal Protocol:

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][5]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh and Handle Compound C->D E Conduct Experiment D->E J Spill or Exposure Occurs D->J Incident F Decontaminate Work Area E->F Experiment Complete E->J Incident G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H K Follow First Aid & Spill Response J->K

Caption: Workflow for Handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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1-(3-Amino-4-bromophenyl)ethanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.